molecular formula C6H12ClNO2 B3033819 2-chloro-N-(3-hydroxypropyl)propanamide CAS No. 1211481-04-7

2-chloro-N-(3-hydroxypropyl)propanamide

カタログ番号: B3033819
CAS番号: 1211481-04-7
分子量: 165.62
InChIキー: RRQQYFJZCMXHHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-chloro-N-(3-hydroxypropyl)propanamide ( 1211481-04-7) is an organic compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . Its structure features a propanamide backbone substituted with a chlorine atom and a 3-hydroxypropyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both reactive chloro and hydroxy functional groups allows this compound to undergo various transformations, facilitating the construction of more complex molecules . As a building block, it can be used in the synthesis of potential pharmaceutical agents and other specialized organic compounds. Researchers can utilize this reagent to introduce the 2-chloro-N-(3-hydroxypropyl)propanamide moiety into target structures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to maintain the integrity of the product . Researchers are encouraged to consult the product's safety data sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-N-(3-hydroxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-5(7)6(10)8-3-2-4-9/h5,9H,2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQQYFJZCMXHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Targeted Covalent Engagement via Low-Reactivity Electrophiles: The Mechanism of Action of 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Introduction: The Strategic Shift in Covalent Pharmacology

In modern drug discovery, the design of targeted covalent inhibitors (TCIs) has evolved from utilizing highly reactive, indiscriminate electrophiles to deploying sterically tuned, low-reactivity warheads. This paradigm shift minimizes off-target toxicity and prevents the rapid depletion of the drug by intracellular antioxidants like glutathione (GSH).

2-chloro-N-(3-hydroxypropyl)propanamide represents a highly specialized class of these modern TCIs. By combining a flexible hydrogen-bonding recognition motif with a sterically hindered 2-chloropropionamide warhead, this molecule achieves exceptional kinome and proteome selectivity. This whitepaper deconstructs its mechanism of action (MoA), detailing the chemical kinetics, structural rationale, and the self-validating analytical workflows required to prove its covalent target engagement in vitro and in vivo.

Molecular Anatomy and Causal Reactivity

The efficacy and selectivity of 2-chloro-N-(3-hydroxypropyl)propanamide are entirely dictated by its bipartite structural design. Understanding the causality behind these structural features is critical for downstream probe optimization.

The Recognition Motif: N-(3-hydroxypropyl)

The N-(3-hydroxypropyl) chain serves as the thermodynamic anchor. The terminal hydroxyl group is a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor[1].

  • Causality in Design: The three-carbon alkyl linker provides optimal rotational degrees of freedom, allowing the hydroxyl group to probe the target protein's binding pocket for solvent-exposed polar residues (e.g., Asp, Glu)[1]. This initial non-covalent interaction establishes a high residence time, which is an absolute prerequisite for the subsequent slow covalent step.

The Electrophilic Warhead: 2-Chloropropionamide

Unlike standard unbranched chloroacetamides, the 2-chloropropionamide moiety features an α -methyl group adjacent to the electrophilic carbon[2].

  • Causality in Design: This methyl group introduces significant steric hindrance. In the context of an SN​2 nucleophilic substitution, the incoming thiolate (from a target cysteine) must approach at a strict 180° angle relative to the leaving chloride ion. The α -methyl group narrows this acceptable trajectory (the Bürgi-Dunitz angle equivalent for SN​2 ), drastically raising the activation energy ( Ea​ )[2]. Consequently, the warhead remains inert to generic cellular nucleophiles and will only react with a hyper-reactive cysteine that is perfectly oriented by the protein's binding pocket[3].

Mechanism of Action: The Kinetic Pathway

The MoA follows a classic two-step kinetic model for targeted covalent inhibitors:

  • Reversible Association ( KI​ ): The molecule first binds non-covalently to the target protein, driven by the N-(3-hydroxypropyl) group. This is defined by the dissociation constant KI​=k−1​/k1​ .

  • Proximity-Driven Alkylation ( kinact​ ): Once anchored, the spatial proximity forces the target's nucleophilic cysteine thiolate ( Cys−S− ) into the narrow reaction cone of the α -carbon. The thiolate executes an SN​2 attack, displacing the chloride ion and forming an irreversible thioether bond.

MoA Target Target Protein (Nucleophilic Cys-SH) Complex Reversible Complex (H-Bond Anchored) Target->Complex k1 (Association) Ligand 2-chloro-N-(3-hydroxypropyl) propanamide Ligand->Complex k1 Complex->Target k-1 (Dissociation) Adduct Covalent Adduct (Thioether Bond) + HCl Complex->Adduct kinact (SN2 Alkylation)

Fig 1: Two-step kinetic pathway of covalent target engagement via SN2 displacement.

Quantitative Benchmarking

To contextualize the value of the 2-chloropropionamide warhead, we must benchmark its intrinsic reactivity against other standard electrophiles. The table below summarizes the kinetic profiles, demonstrating why this scaffold is superior for minimizing off-target toxicity[2].

Table 1: Kinetic and Reactivity Benchmarking of Electrophilic Warheads

Warhead ClassStructural FeatureIntrinsic Reactivity (GSH t1/2​ )Target SelectivityPrimary Mechanism
Chloroacetamide Unbranched α -halo< 2 hoursLow-ModerateFast SN​2
Acrylamide α,β -unsaturated carbonyl2 - 12 hoursHighMichael Addition
2-Chloropropionamide α -methyl branched> 24 hours Very High Sterically Hindered SN​2

Self-Validating Experimental Workflows

To rigorously prove the MoA of 2-chloro-N-(3-hydroxypropyl)propanamide, researchers must employ a self-validating chemoproteomic workflow. A single binding assay is insufficient; causality must be proven by decoupling non-covalent affinity from covalent reactivity[4].

Protocol: Chemoproteomic Validation of Covalent Engagement

Step 1: Recombinant Protein Incubation & Control Selection

  • Action: Incubate the target proteome with 2-chloro-N-(3-hydroxypropyl)propanamide (10 μ M) for 2 hours at 37°C.

  • Causality & Validation: Run a parallel assay using a non-electrophilic control (e.g., replacing the chlorine atom with a hydrogen to form an isobutyramide). If the biological effect persists with the control, the MoA is purely driven by reversible affinity ( KI​ ), not covalent engagement ( kinact​ ).

Step 2: Competitive Chasing (The Self-Validation Checkpoint)

  • Action: Following Step 1, pulse the proteome with a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, 50 μ M) for 1 hour. Perform CuAAC (Click Chemistry) to attach a fluorophore, then run on SDS-PAGE.

  • Causality & Validation: If our compound successfully and selectively formed a covalent bond with the target cysteine, it will sterically block the iodoacetamide-alkyne from reacting. This results in a quantifiable loss of fluorescent signal at the target protein's molecular weight. This competitive format eliminates false positives[4].

Step 3: LC-MS/MS Peptide Mapping

  • Action: Trypsinize the protein complex and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Causality & Validation: We bioinformatically search for a highly specific mass shift. The intact compound has a monoisotopic mass of ~165.05 Da. During the SN​2 reaction, HCl (35.98 Da) is lost as the leaving group. Therefore, the algorithm must identify a precise +129.08 Da mass shift localized strictly to the target cysteine residue, confirming 1:1 stoichiometry.

Workflow S1 1. Proteome Incubation (Compound vs. Non-Electrophilic Control) S2 2. Competitive Chasing (Self-Validation via Iodoacetamide) S1->S2 S3 3. Trypsin Digestion & Peptide Fractionation S2->S3 S4 4. LC-MS/MS Analysis (Intact Mass & Peptide Mapping) S3->S4 S5 5. Bioinformatic Validation (+129.08 Da Shift on Target Cys) S4->S5

Fig 2: Self-validating chemoproteomic workflow for verifying site-specific covalent modification.

Conclusion

2-chloro-N-(3-hydroxypropyl)propanamide exemplifies the precision required in modern covalent drug design. By leveraging the steric hindrance of the 2-chloropropionamide warhead, it suppresses indiscriminate background reactivity, relying entirely on the N-(3-hydroxypropyl) moiety to drive proximity-induced SN​2 alkylation. When validated through rigorous, competitive chemoproteomic workflows, compounds of this class offer a highly reliable framework for developing irreversible chemical probes and next-generation therapeutics.

References

  • Title: 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification Source: ACS Chemical Biology (2017) URL: [Link]

  • Title: Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors Source: bioRxiv (2018) URL: [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(3-hydroxypropyl)propanamide: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-chloro-N-(3-hydroxypropyl)propanamide is a bifunctional organic molecule of significant interest as a versatile intermediate in synthetic chemistry, particularly in the design and development of novel pharmaceutical agents and functionalized materials. Its structure incorporates a reactive α-chloro amide moiety and a primary alcohol, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in research and drug discovery.

Chemical Structure and Physicochemical Properties

2-chloro-N-(3-hydroxypropyl)propanamide is a secondary amide characterized by a propyl group, substituted with a hydroxyl group at the 3-position, attached to the nitrogen of a 2-chloropropanamide.[1][2][3] The presence of both a chlorine atom alpha to the carbonyl group and a terminal hydroxyl group makes it a valuable bifunctional building block.

The physical and chemical properties of amides are largely dictated by the polar nature of the amide group and its capacity for hydrogen bonding.[1] Primary and secondary amides exhibit high boiling and melting points due to strong intermolecular hydrogen bonding.[4] The hydroxyl group in 2-chloro-N-(3-hydroxypropyl)propanamide further contributes to these properties through additional hydrogen bonding.[5][6] Consequently, this compound is expected to be a solid at room temperature and possess good solubility in water and other polar solvents.[3][7]

The reactivity of 2-chloro-N-(3-hydroxypropyl)propanamide is governed by its three main functional components: the secondary amide, the α-chloro group, and the primary alcohol. The amide linkage is relatively stable but can be hydrolyzed under acidic or basic conditions.[8] The chlorine atom at the α-position is susceptible to nucleophilic substitution reactions, providing a convenient handle for further molecular elaboration.[9] The primary alcohol can undergo typical reactions such as oxidation, esterification, and etherification.

A summary of the predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value/CharacteristicRationale/Source
Molecular Formula C₆H₁₂ClNO₂Deduced from structure
Molecular Weight 165.62 g/mol Calculated from formula
Appearance White to off-white crystalline solidBased on properties of similar amides[10]
Melting Point Relatively highDue to strong intermolecular hydrogen bonding from amide and hydroxyl groups[1][4]
Boiling Point HighDue to strong intermolecular hydrogen bonding[5][6]
Solubility Soluble in water and polar organic solventsPolarity of amide and hydroxyl groups allows for hydrogen bonding with water[3][7]
Reactivity - Susceptible to nucleophilic attack at the α-carbon- Amide hydrolysis under strong acid/base- Alcohol can be oxidized or derivatizedPresence of α-chloro, amide, and alcohol functionalities[8][9]

Table 1: Predicted Physicochemical Properties of 2-chloro-N-(3-hydroxypropyl)propanamide

Caption: Chemical structure of 2-chloro-N-(3-hydroxypropyl)propanamide.

Proposed Synthesis

A reliable and straightforward method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine.[11][12] In this case, 2-chloro-N-(3-hydroxypropyl)propanamide can be synthesized by the acylation of 3-amino-1-propanol with 2-chloropropionyl chloride.[13][14] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 3-amino-1-propanol 3-amino-1-propanol Dissolve Dissolve 3-amino-1-propanol and base in solvent 3-amino-1-propanol->Dissolve 2-chloropropionyl_chloride 2-chloropropionyl chloride Add Slowly add 2-chloropropionyl chloride 2-chloropropionyl_chloride->Add Cool Cool solution in an ice bath Dissolve->Cool Cool->Add Stir Stir at room temperature Add->Stir Filter Filter off salt byproduct Stir->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify by recrystallization or column chromatography Evaporate->Purify Product Product Purify->Product

Caption: Proposed synthesis workflow for 2-chloro-N-(3-hydroxypropyl)propanamide.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1-propanol (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an appropriate anhydrous solvent like dichloromethane or tetrahydrofuran.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture via the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Isolation: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-chloro-N-(3-hydroxypropyl)propanamide.

Spectroscopic Characterization (Predicted)

The structure of 2-chloro-N-(3-hydroxypropyl)propanamide can be confirmed using standard spectroscopic techniques. The predicted key features of its NMR and IR spectra are outlined below.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton.[15] The chemical shifts will be influenced by the neighboring functional groups. Due to restricted rotation around the C-N amide bond, some signals may appear broadened or as multiple peaks.[16][17]

  • N-H proton: A broad singlet or triplet (depending on solvent and concentration) in the region of 6.0-8.0 ppm.

  • -CH(Cl)- proton: A quartet in the region of 4.0-4.5 ppm, split by the adjacent methyl protons.

  • -CH3 protons: A doublet in the region of 1.5-1.8 ppm, split by the methine proton.

  • -N-CH2- protons: A triplet in the region of 3.2-3.6 ppm, coupled to the adjacent methylene protons.

  • -CH2-CH2OH protons: A pentet or multiplet in the region of 1.7-2.0 ppm.

  • -CH2-OH protons: A triplet in the region of 3.5-3.8 ppm, coupled to the adjacent methylene protons.

  • O-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

13C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Carbonyl carbon (-C=O): A signal in the downfield region of 165-175 ppm.

  • -CH(Cl)- carbon: A signal in the region of 50-60 ppm.

  • -CH3 carbon: A signal in the region of 20-25 ppm.

  • -N-CH2- carbon: A signal in the region of 35-45 ppm.

  • -CH2-CH2OH carbon: A signal in the region of 30-35 ppm.

  • -CH2-OH carbon: A signal in the region of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amide and hydroxyl functional groups.[18][19][20]

  • N-H stretch: A single, sharp to moderately broad band around 3300-3500 cm-1.[21]

  • O-H stretch: A broad band in the region of 3200-3600 cm-1.

  • C=O stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm-1.[22]

  • N-H bend (Amide II band): A band in the region of 1510-1570 cm-1.[21]

  • C-N stretch: An absorption in the region of 1200-1400 cm-1.

  • C-Cl stretch: A band in the region of 600-800 cm-1.

Potential Applications and Research Directions

The bifunctional nature of 2-chloro-N-(3-hydroxypropyl)propanamide makes it a valuable intermediate in organic synthesis with potential applications in drug discovery and materials science.

  • Pharmaceutical Scaffolding: Amide-containing molecules are prevalent in pharmaceuticals due to their metabolic stability and ability to form hydrogen bonds with biological targets.[23][24] The α-chloro group can be displaced by various nucleophiles to introduce new functional groups, allowing for the creation of libraries of compounds for biological screening.[25][26] The hydroxyl group provides a site for further derivatization, such as the attachment of solubilizing groups or linkers for conjugation to other molecules.[27]

  • Peptidomimetics: The α-chloro amide moiety can serve as a precursor for α-amino amides, which are building blocks for peptides and peptidomimetics.[28] These structures are of great interest in the development of enzyme inhibitors and other therapeutic agents.

  • Functional Polymers and Materials: The hydroxyl group can be used to incorporate this molecule into polymer backbones through esterification or etherification, leading to functional materials with tailored properties. The pendant chloro-amide side chain can then be further modified post-polymerization.

  • Pro-drug Design: The hydroxyl group can be esterified with a drug molecule, creating a pro-drug that can be enzymatically cleaved in vivo to release the active agent. The amide portion of the molecule can be designed to influence the pharmacokinetic properties of the pro-drug.

Safety and Handling

While specific toxicity data for 2-chloro-N-(3-hydroxypropyl)propanamide is not available, it should be handled with the care appropriate for a reactive, chlorinated organic compound. Based on structurally related α-chloroamides, it is likely to be an irritant to the skin, eyes, and respiratory tract.[9] It may also be harmful if swallowed or absorbed through the skin.

Recommended safety precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

2-chloro-N-(3-hydroxypropyl)propanamide is a promising bifunctional molecule with significant potential as a versatile building block in organic synthesis. Its combination of a reactive α-chloro amide and a primary alcohol offers numerous opportunities for the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in harnessing its synthetic utility.

References

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  • Physical Properties of Primary Alcohols. [Link]

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An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity, 2-chloro-N-(3-hydroxypropyl)propanamide. In the absence of pre-existing public data for this specific compound, this document serves as an authoritative guide for researchers, scientists, and drug development professionals, outlining the essential battery of assays required for a thorough safety assessment. The methodologies detailed herein are grounded in international regulatory standards, including those set forth by the Organisation for Economic Co-operation and Development (OECD), and are designed to ensure scientific integrity and reproducibility. This guide covers the critical pillars of in vitro safety assessment: cytotoxicity, genotoxicity, and preliminary organ-specific toxicity, providing not just protocols, but the causal logic behind experimental design and data interpretation.

Introduction: A Modern Framework for Chemical Safety Assessment

The evaluation of a new chemical entity's (NCE) safety profile is a cornerstone of preclinical development. Modern toxicology has shifted significantly towards the use of in vitro methodologies, a paradigm championed by regulatory bodies and scientific communities alike.[1] This approach, rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), offers a more rapid, cost-effective, and often more human-relevant assessment of potential hazards compared to traditional animal models.[2][3]

A tiered testing strategy, beginning with a comprehensive suite of in vitro assays, is now standard practice.[1] This allows for early identification of potential liabilities, guiding lead optimization and preventing the costly failure of candidates in later developmental stages.[4] This guide will delineate a robust, multi-parametric strategy to characterize the in vitro toxicology of 2-chloro-N-(3-hydroxypropyl)propanamide, establishing a foundational dataset for its safety profile.

Foundational Assessment: Cytotoxicity Profiling

The initial step in any in vitro safety assessment is to determine the concentrations at which the compound elicits overt cellular toxicity. Cytotoxicity assays measure fundamental cellular processes, providing a quantitative measure of cell health and defining the concentration range for subsequent, more specific assays. A multi-endpoint approach is recommended to capture different mechanisms of cell death.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Multi-Endpoint Assays cluster_analysis Data Analysis Compound Prepare 2-chloro-N-(3-hydroxypropyl)propanamide Stock Solution & Serial Dilutions Cells Seed Cells (e.g., Balb/c 3T3, HepG2) in 96-well plates Compound->Cells Expose Treat cells with compound dilutions (24h, 48h, 72h incubation) Cells->Expose Assay_MTT Metabolic Activity (MTT/XTT Assay) Expose->Assay_MTT Assay_LDH Membrane Integrity (LDH Release Assay) Expose->Assay_LDH Assay_NRU Lysosomal Integrity (Neutral Red Uptake) Expose->Assay_NRU Analysis Measure Endpoint Signal (e.g., Absorbance, Fluorescence) Assay_MTT->Analysis Assay_LDH->Analysis Assay_NRU->Analysis IC50 Calculate IC50 Values (Concentration inhibiting 50% of response) Analysis->IC50 Genotoxicity_Battery cluster_endpoints Genotoxic Endpoints cluster_assays Recommended Assays GeneMutation Gene Mutation Ames Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) GeneMutation->Ames StructuralAberration Structural Chromosome Aberrations (Clastogenicity) MNvit In Vitro Micronucleus Test (OECD TG 487) StructuralAberration->MNvit CAvit In Vitro Chromosomal Aberration Test (OECD TG 473) StructuralAberration->CAvit NumericalAberration Numerical Chromosome Aberrations (Aneugenicity) NumericalAberration->MNvit

Caption: Standard battery of in vitro genotoxicity assays.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

  • Rationale: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium. It is a fundamental screen for point mutations. [5][6]

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102. [7]2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents, to detect metabolites that may be genotoxic.

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and (if required) 0.5 mL of S9 mix.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Spread evenly and allow to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Interpretation: The compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (spontaneous revertant) level, typically a two-fold or greater increase over the solvent control.

Detailed Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Rationale: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). [5]Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. [8]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Exposure: Treat the cells with at least three concentrations of the test compound, plus negative and positive controls, for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 cell cycles) without S9.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium after treatment. This blocks cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring micronuclei only in these cells ensures that the analyzed cells have completed one mitosis during or after treatment.

  • Harvest and Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., acridine orange).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Interpretation: A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the concurrent solvent control.

Advanced Assessment: Organ-Specific Toxicity Models

While standard cytotoxicity assays provide general toxicity data, early assessment of potential organ-specific toxicity can be highly valuable. The liver is a primary organ of interest due to its central role in metabolism. [9]

In Vitro Hepatotoxicity Assessment using HepG2 Cells

The human hepatoma cell line HepG2 is widely used as a model for in vitro hepatotoxicity screening. [10]While they have lower metabolic activity compared to primary human hepatocytes (PHHs), they are readily available, easy to culture, and can provide valuable preliminary data. [11][12] Key Hepatotoxicity Endpoints to Measure in HepG2 Cells:

  • Mitochondrial Dysfunction: Measurement of mitochondrial membrane potential (e.g., using TMRM dye) can indicate mitochondrial injury, a common mechanism of drug-induced liver injury. [11]* Steatosis (Lipid Accumulation): Staining with dyes like Nile Red or BODIPY can quantify intracellular lipid droplet accumulation, a hallmark of steatosis.

  • Oxidative Stress: Measurement of reactive oxygen species (ROS) production can indicate oxidative stress, another key mechanism of hepatotoxicity.

  • Enzyme Expression: Transcriptomic analysis can reveal changes in the expression of key metabolic enzymes and stress response genes. [9]

The Future: 3D Cell Culture and Organ-on-a-Chip Models

Traditional 2D monolayer cell cultures lack the complex cell-cell and cell-matrix interactions of in vivo tissues. [13]Advanced models are emerging to bridge this gap:

  • 3D Spheroids/Organoids: Cells grown in 3D aggregates better mimic the architecture and function of tissues, often showing more physiologically relevant responses to toxicants. [14][15]Liver spheroids, for example, can maintain metabolic functions for longer periods than 2D cultures.

  • Organs-on-Chips: These microfluidic devices culture cells in a way that recapitulates the physiological environment of an organ, including nutrient flow and mechanical cues, offering a higher level of predictive accuracy for human toxicity. [4] While not yet standard in initial screening, these models are becoming increasingly important for mechanistic studies and for improving the in vitro to in vivo translation of toxicity data. [13]

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous strategy for the initial in vitro safety assessment of 2-chloro-N-(3-hydroxypropyl)propanamide. By employing a multi-endpoint approach for cytotoxicity and adhering to the standard regulatory battery for genotoxicity, researchers can build a robust foundational safety profile. Initial investigations using organ-specific cell lines like HepG2 can provide valuable, early insights into potential target organ liabilities.

The data generated through these assays are critical for making informed decisions in the drug discovery and chemical development pipeline. A negative result across this battery provides a strong basis for continued development, while a positive finding necessitates further mechanistic investigation to understand the risk to human health. The continued evolution of advanced in vitro models, such as 3D cultures and organs-on-a-chip, promises to further enhance the predictive power of these preclinical safety assessments.

References

  • Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

  • Duval, K., Grover, H., Han, L. H., Mou, Y., Ho, D. H., & Lo, E. (2017). Architecture in 3D Cell Culture: An Essential Feature for in vitro Toxicology. Frontiers in Physiology, 8, 449.
  • Kasprzak, K. S., & D'Atri, F. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line.
  • Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.
  • Eskes, C., & Zuang, V. (Eds.). (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in predictive toxicology, 1, 1-13.
  • OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • Kim, D. H., Lee, J. C., Kim, Y. W., & Kim, J. H. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Journal of Toxicology and Environmental Health, Part A, 82(3), 153-167.
  • OECD. (2021). Test Guideline No. 249: Fish Cell Line Acute Toxicity. OECD Publishing.
  • Johnson, G. E., Soeteman-Hernandez, L. G., Gollapudi, B. B., Bodger, O. G., & Dearfield, K. L. (2024). Assessment of the three-test genetic toxicology battery for groundwater metabolites. Mutagenesis, 39(2), 55-64.
  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 633-646.
  • Bakand, S., & Hayes, A. (2010). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 12(4), 897-903.
  • UK Health Security Agency. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • van der Water, B., Briedé, J. J., & Jo, J. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(2), 263-273.
  • Japanese Center for the Validation of Alternative Methods. (2011). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. Retrieved from [Link]

  • Piqué, E., Fernández-Franzón, M., Ruiz, M. J., & Juan-García, A. (2025).
  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Ravi, M., Paramesh, V., Kaviya, S. R., Anuradha, E., & Paul, F. D. (2018). Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. Frontiers in Bioengineering and Biotechnology, 6, 103.
  • Astashkina, A., & Grainger, D. W. (2014). Three-Dimensional Cell Cultures in Toxicology. In Comprehensive Toxicology (pp. 13-39).
  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

  • Ma, L., & Wang, J. (2021). 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Solubility Profiling of 2-chloro-N-(3-hydroxypropyl)propanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized aliphatic building blocks, understanding the solvation thermodynamics of intermediates is paramount. 2-chloro-N-(3-hydroxypropyl)propanamide (C₆H₁₂ClNO₂) is a versatile, bifunctional intermediate characterized by a secondary amide, a primary hydroxyl group, and an α-chloroethyl moiety. This whitepaper provides an authoritative, causality-driven analysis of its solubility profile across various organic solvents. Designed for drug development professionals, this guide synthesizes theoretical predictive models with self-validating empirical protocols to optimize solvent selection for synthesis, purification, and formulation.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-chloro-N-(3-hydroxypropyl)propanamide, we must deconstruct its molecular architecture. The molecule possesses a chiral center at the C2 position; assuming a racemic mixture, the crystal lattice energy is typically lower than that of an enantiopure lattice, which thermodynamically favors solvation.

According to the framework established in 1[1], the total cohesive energy of the solute is governed by three parameters:

  • Hydrogen Bonding ( δH​ ): Exceptionally high. The primary hydroxyl (-OH) and secondary amide (-NH) groups act as potent hydrogen bond donors and acceptors.

  • Polarity ( δP​ ): Moderate to high, driven by the amide carbonyl dipole and the polarizable C-Cl bond.

  • Dispersion ( δD​ ): Moderate, provided by the aliphatic propyl linker and the ethyl backbone.

The Causality of Solvation: Solvents must possess sufficient δH​ and δP​ to disrupt the robust intermolecular hydrogen-bonded networks of the solid crystal lattice. Polar protic solvents (e.g., methanol, ethanol) act as both H-bond donors and acceptors, seamlessly replacing solute-solute interactions with solute-solvent interactions. Conversely, non-polar aliphatic hydrocarbons (e.g., heptane) lack the dielectric capacity to overcome this lattice energy, resulting in near-zero solubility.

Mechanism Lattice Crystal Lattice (High H-Bond Energy) Cavity Solvent Cavity Formation (Endothermic) Lattice->Cavity Energy Input Solvation Solute-Solvent Interaction (Exothermic H-Bonding) Cavity->Solvation Solvation Equilibrium Thermodynamic Equilibrium (Saturated Solution) Solvation->Equilibrium ΔG < 0

Thermodynamic cycle of 2-chloro-N-(3-hydroxypropyl)propanamide solvation.

Solvent Selection Strategy & Quantitative Data

When selecting organic solvents for the scale-up of this intermediate, researchers must balance thermodynamic solubility with regulatory safety. The solvent classifications below are strictly aligned with the 2[2], which dictates permissible daily exposure limits in pharmaceutical manufacturing.

Predicted Solubility Profile at 25°C

The following table summarizes the quantitative solubility data based on dielectric constants and Hansen matching.

SolventICH Q3C ClassDielectric Constant (ε)Predicted Solubility (mg/mL)Solvation Mechanism
Methanol Class 232.7> 100 (Freely Soluble)Protic H-bonding; perfectly matches solute δH​
Ethanol Class 324.5> 100 (Freely Soluble)Protic H-bonding; preferred for low toxicity
Dichloromethane Class 29.130 - 50 (Soluble)Dipole-dipole interaction with the α-chloroethyl group
Ethyl Acetate Class 36.010 - 30 (Sparingly)Aprotic acceptor; limited by lack of H-bond donation
n-Heptane Class 31.9< 1 (Practically Insoluble)Insufficient δP​ and δH​ to break lattice

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically validate the solubility of 2-chloro-N-(3-hydroxypropyl)propanamide, we employ an optimized shake-flask method. This protocol is adapted from the 3[3] and advanced pharmaceutical practices detailed in 4[4].

Why this system is self-validating: A common point of failure in solubility testing is the measurement of a metastable supersaturated state rather than true thermodynamic equilibrium. This protocol integrates a dual-time-point validation system (24h and 48h sampling) and pre-saturated filtration to eliminate false positives and adsorption artifacts.

Step-by-Step Methodology
  • Preparation (Excess Solute): Accurately weigh approximately 150 mg of 2-chloro-N-(3-hydroxypropyl)propanamide into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent. Causality: The visual presence of undissolved solid is mandatory; without a solid phase, thermodynamic saturation cannot be achieved.

  • Thermostated Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place in a thermostated orbital shaker at 25.0 ± 0.1 °C and agitate at 150 rpm.

  • Phase Separation & Sampling: After 24 hours, halt agitation and allow the suspension to settle for 60 minutes. Carefully extract 100 µL of the supernatant. Filter immediately through a 0.22 µm PTFE syringe filter. Critical Step: The filter must be pre-flushed with 0.5 mL of the saturated solution to saturate any non-specific binding sites on the membrane, preventing artificially low concentration readings.

  • Self-Validation Check: Resume agitation. Repeat the sampling process at 48 hours. Analyze both the 24h and 48h aliquots via HPLC-UV (λ = 210 nm). If the concentration variance ( ΔC ) between the two time points is < 2%, true thermodynamic equilibrium is confirmed.

  • Quantification: Dilute the filtered aliquots with the mobile phase to fall within the linear range of a pre-established calibration curve. Calculate the final solubility in mg/mL.

Workflow A 1. Solid Addition (Excess Solute) B 2. Equilibration (Orbital Shaker) A->B C 3. Phase Separation (PTFE Filtration) B->C D 4. Quantification (HPLC-UV/MS) C->D

Step-by-step workflow of the shake-flask method for solubility determination.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Routledge / Chemtec Publishing URL
  • ICH Q3C (R8)
  • Will we ever be able to accurately predict solubility? (OECD Guideline 105)
  • Solubility of Drugs in Pharmacy (Shake-Flask Method for Solubility Determination)

Sources

Navigating the Biological Fate: A Deep Dive into the Pharmacokinetics of 2-Chloro-N-(3-hydroxypropyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's journey through the body is paramount. This technical guide offers an in-depth exploration of the pharmacokinetics of 2-chloro-N-(3-hydroxypropyl)propanamide derivatives, a class of compounds with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and provides a framework for the preclinical assessment of these molecules.

The core of effective drug design lies in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a candidate molecule. For 2-chloro-N-(3-hydroxypropyl)propanamide and its analogs, the presence of the chloroacetamide moiety and the hydroxypropyl group introduces specific metabolic and distributional characteristics that warrant detailed investigation. This guide will dissect these features, offering insights into the experimental design and data interpretation necessary for advancing these compounds through the development pipeline.

Introduction to 2-Chloro-N-(3-hydroxypropyl)propanamide Derivatives

The 2-chloro-N-(3-hydroxypropyl)propanamide scaffold represents a versatile platform for medicinal chemistry exploration. The chloroacetamide group, a known reactive center, can be a critical pharmacophore, but it also presents metabolic challenges that must be carefully managed to mitigate potential toxicity. The N-(3-hydroxypropyl) side chain influences key physicochemical properties such as solubility and lipophilicity, which in turn govern the compound's pharmacokinetic behavior. A comprehensive understanding of the interplay between these structural features is essential for predicting a derivative's in vivo performance.

The ADME Profile: A Four-Part Journey

The pharmacokinetic profile of a drug is a composite of four interconnected processes: absorption, distribution, metabolism, and excretion. A systematic evaluation of each is crucial for predicting a drug's efficacy and safety.

Absorption: Entering the System

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first hurdle. The physicochemical properties of 2-chloro-N-(3-hydroxypropyl)propanamide derivatives, such as their octanol-water partition coefficient (logP) and aqueous solubility (logS), are key determinants of their ability to permeate the gut wall.[1] In silico models can provide initial estimates of these properties, guiding the selection of promising candidates for experimental evaluation.[2][3]

Experimental assessment of intestinal permeability is typically conducted using in vitro models such as the Caco-2 cell monolayer assay. This assay provides a measure of a compound's ability to cross the intestinal epithelial barrier and can help predict its oral bioavailability.

Distribution: Reaching the Target

Once absorbed into the systemic circulation, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the compound's affinity for specific transporters.

The N-(3-hydroxypropyl) group is expected to increase the hydrophilicity of these derivatives, potentially limiting their distribution into highly lipophilic tissues like the brain. However, the overall distribution pattern will be a function of the entire molecular structure.

Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For 2-chloro-N-(3-hydroxypropyl)propanamide derivatives, the chloroacetamide group is a primary site of metabolic activity.

Key Metabolic Pathways:

  • Dechlorination: The chlorine atom can be removed through reductive or hydrolytic pathways.[4] This is a critical detoxification step, as the chloroacetamide moiety can be reactive.

  • Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, breaking the molecule into smaller, more polar fragments.[4]

  • Oxidation: The hydroxypropyl side chain can undergo oxidation, for instance, by alcohol and aldehyde dehydrogenases. Cytochrome P450 (CYP) enzymes may also play a role in the overall metabolism.[5]

The initial steps in elucidating the metabolic fate of these compounds involve in vitro studies using liver microsomes or hepatocytes.[4][6] These experiments help identify the major metabolites and the enzyme systems responsible for their formation.

Diagram of Potential Metabolic Pathways:

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-Chloro-N-(3-hydroxypropyl)propanamide Metabolite1 Dechlorinated Derivative Parent->Metabolite1 Dechlorination (e.g., GST, Reductases) Metabolite2 Amide Hydrolysis Products Parent->Metabolite2 Amidase Metabolite3 Oxidized Side-Chain Parent->Metabolite3 Oxidation (e.g., ADH, ALDH, CYPs) Conjugated_Metabolites Glucuronide or Sulfate Conjugates Metabolite1->Conjugated_Metabolites Conjugation Metabolite2->Conjugated_Metabolites Conjugation Metabolite3->Conjugated_Metabolites Conjugation

Caption: Potential Phase I and Phase II metabolic pathways for 2-chloro-N-(3-hydroxypropyl)propanamide derivatives.

Excretion: Eliminating the Compound

The final step in the pharmacokinetic journey is excretion, the removal of the drug and its metabolites from the body. This primarily occurs through the kidneys (urine) and the liver (bile/feces). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, will dictate the primary route of elimination.[7]

Analytical Methodologies for Pharmacokinetic Studies

Accurate and sensitive analytical methods are the cornerstone of pharmacokinetic research. For the quantification of 2-chloro-N-(3-hydroxypropyl)propanamide derivatives and their metabolites in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[8][9]

Table 1: Key Parameters for LC-MS/MS Method Development

ParameterTypical ConditionsRationale
Chromatography
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)Good retention and separation of moderately polar compounds.
Mobile PhaseAcetonitrile/Water with 0.1% formic acidProvides good peak shape and ionization efficiency.
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive modeAmides and amines typically ionize well in positive mode.
Acquisition ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification.
Precursor/Product IonsTo be determined for each specific derivativeSpecific to the molecular structure of the analyte.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a framework for assessing the intrinsic clearance of a 2-chloro-N-(3-hydroxypropyl)propanamide derivative.

  • Preparation of Incubation Mixtures:

    • On ice, combine pooled human or rat liver microsomes (e.g., 0.5-1.0 mg/mL final concentration) and a NADPH regenerating system in phosphate buffer (pH 7.4).[4]

  • Pre-incubation:

    • Pre-warm the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.

Diagram of In Vitro Metabolic Stability Workflow:

Metabolic Stability Workflow Start Prepare Incubation Mixtures (Microsomes, NADPH, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate AddCompound Add Test Compound PreIncubate->AddCompound TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) AddCompound->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze DataAnalysis Calculate t½ and CLint Analyze->DataAnalysis

Sources

Molecular weight and exact mass of 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-chloro-N-(3-hydroxypropyl)propanamide

This guide provides a comprehensive analysis of two fundamental molecular properties of 2-chloro-N-(3-hydroxypropyl)propanamide—its molecular weight and exact mass. For professionals in pharmaceutical research, chemical synthesis, and quality control, a precise understanding of these parameters is not merely academic; it is a prerequisite for compound identification, purity assessment, and metabolic analysis. We will dissect the theoretical underpinnings of these values, provide detailed protocols for their experimental determination, and explain the critical role they play in modern analytical workflows.

Delineating Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts with significant implications for experimental design and data interpretation.

Molecular Weight (MW) , also known as average molecular mass, is a weighted average based on the natural abundance of all stable isotopes of the elements comprising a molecule.[1][2] This value is calculated using the standard atomic weights of elements as found on the periodic table, which themselves are averages.[3] Molecular weight is an indispensable value for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity or determining reaction yields.

Exact Mass , conversely, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[4][5] For instance, carbon is calculated as ¹²C, hydrogen as ¹H, and oxygen as ¹⁶O. This value, also referred to as the monoisotopic mass, is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments possess sufficient resolving power to distinguish between molecules differing only in their isotopic composition.[6][7][8]

The distinction is critical: molecular weight is a property of a bulk substance, while exact mass is a property of a single, specific isotopic configuration of a molecule. For 2-chloro-N-(3-hydroxypropyl)propanamide, this difference is particularly pronounced due to the presence of chlorine, which has two abundant stable isotopes, ³⁵Cl and ³⁷Cl.

Theoretical Mass Properties of 2-chloro-N-(3-hydroxypropyl)propanamide

To establish a theoretical baseline for experimental verification, we must first calculate the molecular weight and exact mass from the chemical formula. Based on its IUPAC name, the structure of 2-chloro-N-(3-hydroxypropyl)propanamide is deduced, yielding the molecular formula C₆H₁₂ClNO₂ .

Calculation of Molecular Weight (Average Mass)

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms.

  • Formula: C₆H₁₂ClNO₂

  • Calculation:

    • (6 × Atomic Weight of C) + (12 × Atomic Weight of H) + (1 × Atomic Weight of Cl) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)

    • (6 × 12.011) + (12 × 1.008) + (1 × 35.453) + (1 × 14.007) + (2 × 15.999)

    • 72.066 + 12.096 + 35.453 + 14.007 + 31.998 = 165.62 g/mol

Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.[4] For chlorine, the lighter isotope, ³⁵Cl, is the more abundant of its two stable isotopes.[9]

  • Formula: C₆H₁₂³⁵ClNO₂

  • Calculation:

    • (6 × Mass of ¹²C) + (12 × Mass of ¹H) + (1 × Mass of ³⁵Cl) + (1 × Mass of ¹⁴N) + (2 × Mass of ¹⁶O)

    • (6 × 12.000000) + (12 × 1.007825) + (1 × 34.968853) + (1 × 14.003074) + (2 × 15.994915)

    • 72.000000 + 12.093900 + 34.968853 + 14.003074 + 31.989830 = 165.055657 Da

Summary of Theoretical Mass Data

The calculated values are summarized below for clarity and direct comparison.

ParameterValueUnitBasis of Calculation
Molecular FormulaC₆H₁₂ClNO₂-IUPAC Name
Molecular Weight165.62 g/mol Weighted average of natural isotopic abundances
Exact Mass165.055657DaMass of the most abundant stable isotopes

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations provide an essential reference, but experimental verification is the cornerstone of chemical identification. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, thereby confirming its elemental composition.[10][11]

Causality in Method Selection

For a polar, non-volatile small molecule like 2-chloro-N-(3-hydroxypropyl)propanamide, Electrospray Ionization (ESI) is the ionization method of choice.[6] ESI is a soft ionization technique that minimizes fragmentation, allowing for the prominent detection of the intact molecular ion, typically as a protonated adduct [M+H]⁺ in positive ion mode. This is crucial for unambiguous mass determination. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system, provides the mass accuracy required to differentiate between compounds with the same nominal mass but different elemental formulas.

Generalized Experimental Protocol for HRMS Analysis

The following protocol outlines a self-validating workflow for the precise mass determination of 2-chloro-N-(3-hydroxypropyl)propanamide.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid facilitates protonation for efficient ionization in positive ESI mode.

2. Instrument Calibration:

  • Prior to sample analysis, calibrate the mass spectrometer using a well-characterized standard calibration solution appropriate for the desired mass range. This step is critical for ensuring high mass accuracy and is a key component of a self-validating system.

3. Direct Infusion Analysis:

  • Introduce the prepared sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
  • Expected Observation: The primary ion of interest will be the protonated molecule, [C₆H₁₂ClNO₂ + H]⁺.
  • Theoretical m/z of [M+H]⁺: 165.055657 (exact mass of neutral molecule) + 1.007276 (mass of proton) = 166.062933 m/z .

4. Data Processing and Validation:

  • Process the acquired spectrum using the instrument's software.
  • Identify the peak corresponding to the calculated m/z of the [M+H]⁺ ion.
  • Validation Check 1 (Mass Accuracy): The experimentally measured m/z should be within a narrow tolerance (typically < 5 ppm) of the theoretical value.
  • Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶
  • Validation Check 2 (Isotopic Pattern): Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a characteristic isotopic pattern will be observed.[9] The spectrum should display a peak at m/z 166.0629 (the A peak, corresponding to the ³⁵Cl isotope) and a second peak at m/z 168.0599 (the A+2 peak, for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. The presence and correct ratio of this isotopic signature provide definitive confirmation of a single chlorine atom in the molecule.

Visualizing Analytical Workflows

To clarify the relationship between theoretical and experimental processes, the following diagrams illustrate the required workflows.

G cluster_calc Theoretical Mass Calculation A IUPAC Name: 2-chloro-N-(3-hydroxypropyl)propanamide B Determine Molecular Formula: C₆H₁₂ClNO₂ A->B C Calculate Molecular Weight (Using Average Atomic Weights) B->C D Calculate Exact Mass (Using Monoisotopic Masses) B->D E Result: MW = 165.62 g/mol C->E F Result: Exact Mass = 165.055657 Da D->F G cluster_exp Experimental Mass Determination (HRMS) A Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) C Direct Infusion via ESI (Positive Ion Mode) A->C B Instrument Calibration (Ensures Mass Accuracy) B->C D Data Acquisition (High-Resolution Mass Analyzer) C->D E Data Processing & Analysis D->E F Validation 1: Mass Accuracy (< 5 ppm error for [M+H]⁺) E->F G Validation 2: Isotopic Pattern (A+2 peak for ³⁷Cl at ~3:1 ratio) E->G H Confirmed Molecular Identity F->H G->H

Caption: Workflow for experimental mass verification.

Conclusion

The accurate determination of molecular weight and exact mass is fundamental to the characterization of chemical entities like 2-chloro-N-(3-hydroxypropyl)propanamide. While molecular weight (165.62 g/mol ) is essential for bulk chemical handling, the exact mass (165.055657 Da) is the critical parameter for analytical identification. A rigorous workflow combining theoretical calculation with experimental verification by high-resolution mass spectrometry provides an unassailable method for confirming the elemental composition and, by extension, the identity of the target molecule. The principles and protocols outlined herein represent a robust, self-validating framework for ensuring the scientific integrity of data in research and development settings.

References

  • MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]

  • Reddit. Exact mass vs molecular weight : r/Chempros. Available from: [Link]

  • ResearchGate. Molecular weight or exact mass in LC-MS?. Available from: [Link]

  • PubChem. 2-amino-3-chloro-N-hydroxypropanamide. Available from: [Link]

  • Scientific Instrument Services, Inc. Exact Mass Calculator, Single Isotope Version. Available from: [Link]

  • University of Missouri. Calculating Exact Masses. Available from: [Link]

  • Michigan State University. Masses. Available from: [Link]

  • Quora. What is the difference between molecular weight and exact mass?. Available from: [Link]

  • BioChemCalc. Exact Mass Calculator. Available from: [Link]

  • PubChem. 2-chloro-N-propylpentanamide. Available from: [Link]

  • Broad Institute. What is Mass Spectrometry?. Available from: [Link]

  • Native MS Guided Structural Biology Center. Calculating Molecular Mass. Available from: [Link]

  • Impact Analytical. Molecular Weight Determination. Available from: [Link]

  • St. Olaf College. Exact mass calculater. Available from: [Link]

  • University of California, Irvine. Exact Masses of Common Elements and Isotopes. Available from: [Link]

  • PubChem. 2-chloro-3-hydroxyPropanal. Available from: [Link]

  • Chemsrc. 2-hydroxy-N-(2-hydroxypropyl)propanamide. Available from: [Link]

  • Khan Academy. Isotopes and mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Isotopic Abundance and Atomic Weight. Available from: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Monoisotopic elements. Available from: [Link]

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Methodological & Application

Protocol for synthesizing 2-chloro-N-(3-hydroxypropyl)propanamide in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Acylation of 3-Aminopropan-1-ol for the Synthesis of 2-Chloro-N-(3-hydroxypropyl)propanamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Early-Stage Active Pharmaceutical Ingredient (API) Intermediate Synthesis, Peptidomimetic Scaffolds, and Linker Chemistry.

Introduction & Mechanistic Rationale

The synthesis of 2-chloro-N-(3-hydroxypropyl)propanamide requires the coupling of 2-chloropropanoyl chloride with 3-aminopropan-1-ol. Because the substrate is an amino alcohol, it possesses two competing nucleophilic centers: a primary amine and a primary alcohol. In pharmaceutical development, achieving high chemoselectivity without the use of transient protecting groups (protecting-group-free synthesis) is highly desirable to maximize atom economy and reduce step count.

Causality of Chemoselectivity: The chemoselective N-acylation over O-acylation is kinetically driven by the inherent nucleophilicity difference between the amine and the hydroxyl group. Under basic conditions, the unprotonated primary amine is a significantly stronger nucleophile than the neutral primary alcohol[1]. By utilizing a non-nucleophilic organic base such as Triethylamine (TEA) in an aprotic solvent (e.g., Dichloromethane, DCM) at low temperatures (0 °C), the reaction strongly favors the formation of the amide over the ester. Conversely, acidic conditions or the use of specific metal catalysts would be required to drive O-acylation or overcome poor selectivity in complex substrates[2][3].

Experimental Workflow & Pathway

The following workflow illustrates the kinetically controlled acylation process, designed to prevent localized heating and suppress the formation of the N,O-diacylated byproduct.

Experimental workflow for the chemoselective N-acylation of 3-aminopropan-1-ol.

Quantitative Reaction Parameters

To ensure a self-validating system where unreacted electrophiles are fully consumed and di-acylation is minimized, precise stoichiometric control is required.

Reagent / SolventRoleEquivalentsAmount (for 10 mmol scale)Rationale for Parameter Selection
3-Aminopropan-1-ol Nucleophile1.00 eq751 mg (10.0 mmol)Limiting reagent to ensure complete conversion and simplify aqueous workup.
2-Chloropropanoyl chloride Electrophile1.05 eq1.33 g (10.5 mmol)Slight excess ensures full conversion of the amine. Excess is destroyed during the NaHCO3 quench.
Triethylamine (TEA) Acid Scavenger1.20 eq1.21 g (12.0 mmol)Neutralizes the HCl byproduct, preventing the amine from protonating into an unreactive ammonium salt.
Dichloromethane (DCM) Solvent0.2 M50 mLAprotic environment prevents competitive hydrolysis of the acyl chloride prior to amine attack.

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (N2 or Argon) to prevent ambient moisture from hydrolyzing the highly reactive acyl chloride.

  • Dissolution: Charge the flask with 3-aminopropan-1-ol (751 mg, 10.0 mmol) and anhydrous Dichloromethane (40 mL).

  • Base Addition: Add Triethylamine (1.21 g, 1.67 mL, 12.0 mmol) to the stirring solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Note: Strict temperature control is critical here; elevated temperatures increase the kinetic energy of the system, which can lead to competing O-acylation.

Phase 2: Electrophilic Addition 5. Dilution: In a separate dry vial, dilute 2-chloropropanoyl chloride (1.33 g, 10.5 mmol) in anhydrous DCM (10 mL). 6. Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add the acyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition prevents a localized high concentration of the electrophile and controls the exothermic nature of the amide bond formation, preserving chemoselectivity.

Phase 3: Maturation and Workup 7. Stirring: Allow the reaction to stir at 0 °C for 1 hour. Remove the ice bath and let the system warm to room temperature (20–25 °C) for an additional 2 hours. Monitor reaction completion via TLC (e.g., 5% MeOH in DCM, visualized with Ninhydrin stain to confirm the disappearance of the primary amine). 8. Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). Stir vigorously for 10 minutes. Causality: The basic aqueous phase neutralizes any unreacted 2-chloropropanoyl chloride into the water-soluble sodium salt of 2-chloropropanoic acid, effectively removing it from the organic product layer. 9. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). 10. Washing: Combine the organic layers and wash with brine (30 mL) to remove residual water and salts. 11. Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C to yield the crude 2-chloro-N-(3-hydroxypropyl)propanamide. 12. Purification (If necessary): The crude product is typically >95% pure. If N,O-diacylated impurities are detected via LC-MS or 1H-NMR, purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

References

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-chloro-N-(3-hydroxypropyl)propanamide, a small, polar compound that may be a potential genotoxic impurity in pharmaceutical manufacturing. Due to its high polarity and lack of a strong UV chromophore, traditional reversed-phase HPLC with UV detection is challenging. To overcome these limitations, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Furthermore, a pre-column derivatization strategy using dansyl chloride is outlined to enable sensitive and reliable quantification using a standard UV or fluorescence detector. This comprehensive guide provides a step-by-step protocol, from sample preparation and derivatization to HPLC analysis and method validation considerations, tailored for researchers, scientists, and drug development professionals.

Introduction

2-chloro-N-(3-hydroxypropyl)propanamide is a short-chain chlorinated amide that can be formed as a byproduct or intermediate in various chemical syntheses. Its structure suggests potential reactivity and, as such, it may be classified as a potential genotoxic impurity (PGI). Regulatory bodies worldwide have stringent requirements for the control and monitoring of PGIs in active pharmaceutical ingredients (APIs) and drug products.[1] Therefore, a sensitive and reliable analytical method for the quantification of this compound is crucial for ensuring product quality and patient safety.

The physicochemical properties of 2-chloro-N-(3-hydroxypropyl)propanamide, specifically its high polarity and lack of a significant UV-absorbing moiety, present a considerable challenge for conventional HPLC method development. Standard reversed-phase columns offer poor retention for such hydrophilic compounds, often leading to elution in the solvent front and inadequate separation from other polar components.[2]

This application note describes a comprehensive analytical strategy that leverages the strengths of HILIC for chromatographic separation and pre-column derivatization for enhanced detection. HILIC is a powerful technique for the separation of polar compounds, utilizing a polar stationary phase and a mobile phase with a high organic solvent content.[3][4] This approach promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to excellent retention and resolution.[5]

To address the detection challenge, a pre-column derivatization method using dansyl chloride is presented. Dansyl chloride reacts with the secondary amine of 2-chloro-N-(3-hydroxypropyl)propanamide to form a highly fluorescent and UV-active derivative, significantly enhancing detection sensitivity.[6][7]

Method Development Strategy

The development of this HPLC method was guided by the inherent chemical properties of 2-chloro-N-(3-hydroxypropyl)propanamide. The following sections detail the rationale behind the selected chromatographic and detection parameters.

Chromatographic Separation: The Case for HILIC

Given the high polarity of the analyte, HILIC was chosen as the primary mode of separation. Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC separates compounds based on their hydrophilicity.[8] This results in strong retention of polar analytes, allowing for effective separation from other sample components.

The selection of the HILIC stationary phase is critical for achieving optimal separation. Amide-based columns are often a good starting point for the analysis of polar, neutral compounds as they provide a good balance of retention and selectivity.[9][10]

The mobile phase in HILIC typically consists of a high percentage of a non-polar organic solvent, such as acetonitrile, and a smaller amount of an aqueous buffer. The high organic content of the mobile phase is also advantageous for mass spectrometry (MS) detection, should this be desired for confirmation or further characterization.[8]

Detection Enhancement: Pre-column Derivatization with Dansyl Chloride

Direct UV detection of 2-chloro-N-(3-hydroxypropyl)propanamide is impractical due to its lack of a chromophore. While alternative universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detectors (CAD) could be employed, pre-column derivatization with a UV-active or fluorescent tag offers a more accessible and often more sensitive solution for many laboratories.

Dansyl chloride is a widely used derivatizing reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[1] This reaction, performed prior to HPLC analysis, allows for the use of standard UV or fluorescence detectors, enabling low-level detection and quantification.[6]

Experimental Protocols

Materials and Reagents
  • 2-chloro-N-(3-hydroxypropyl)propanamide reference standard

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade, if applicable)

Protocol 1: Pre-column Derivatization
  • Standard Solution Preparation: Prepare a stock solution of 2-chloro-N-(3-hydroxypropyl)propanamide in acetonitrile at a concentration of 1 mg/mL.

  • Sample Solution Preparation: Dissolve the sample containing the analyte in acetonitrile to an appropriate concentration.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the standard or sample solution with 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

    • The derivatized solution is now ready for HPLC analysis.

Protocol 2: HPLC Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • UV or Fluorescence detector.

Chromatographic Conditions:

ParameterCondition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 254 nm (for dansyl derivatives)
Fluorescence Detection Excitation: 340 nm, Emission: 530 nm (for dansyl derivatives)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Buffer Add Bicarbonate Buffer Sample->Buffer Standard Standard Weighing & Dissolution Standard->Buffer Dansyl Add Dansyl Chloride Solution Buffer->Dansyl React Vortex & Incubate (60°C, 30 min) Dansyl->React Inject Inject into HILIC Column React->Inject Separate Gradient Elution Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the analysis of 2-chloro-N-(3-hydroxypropyl)propanamide.

Method Validation Considerations

A full method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Detection Strategies

While the primary method described utilizes pre-column derivatization with UV/fluorescence detection, other detection techniques can be employed, particularly if derivatization is not desirable or if the laboratory is equipped with alternative detectors.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is suitable for non-volatile analytes. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

  • Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity for non-volatile and semi-volatile compounds. It involves charging the aerosol particles after solvent evaporation and measuring the resulting electrical charge.

  • Refractive Index (RI) Detector: RI detectors are universal but are generally less sensitive than ELSD and CAD. They are also not compatible with gradient elution, which can be a significant limitation for complex samples.

Conclusion

The HPLC method detailed in this application note provides a robust and sensitive approach for the analysis of 2-chloro-N-(3-hydroxypropyl)propanamide. By combining the separation power of HILIC with the enhanced detection sensitivity afforded by pre-column derivatization with dansyl chloride, this method overcomes the analytical challenges associated with this polar and non-chromophoric compound. The provided protocols and validation guidance will enable researchers and drug development professionals to accurately quantify this potential genotoxic impurity, ensuring the quality and safety of pharmaceutical products.

References

  • BenchChem. (2025). A Robust HILIC Chromatography Method for the Separation of Polar Metabolites.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.
  • ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • Scribd. (n.d.). HPLC Analysis of Dansyl Derivatives.
  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • ACS Publications. (2008). Rapid and Sensitive HILIC-ESI-MS/MS Quantitation of Polar Metabolites of Acrylamide in Human Urine Using Column Switching with an Online Trap Column.
  • ResearchGate. (2025). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
  • ResearchGate. (n.d.). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography.
  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from HELDA - University of Helsinki website.
  • ACS Publications. (n.d.). High performance liquid chromatographic determination of naturally occurring primary and secondary amines with dabsyl chloride | Analytical Chemistry.
  • Scribd. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • ChemicalBook. (2025). 3-CHLORO-N-HYDROXY-2,2-DIMETHYL-PROPANAMIDE.
  • Fisher Scientific. (n.d.). 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, TRC 1 mg | Buy Online | Toronto Research Chemicals.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-chloro-N-hydroxy-propanamide | CAS 120854-55-9 | SCBT.
  • ECHA. (n.d.). 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide — Chemical Substance Information.
  • ResearchGate. (2015). Is chlorpropamide stable in acidic aqueous solution?.

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The Versatile Chemistry of Functional Propanamides in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Functional Monomers

Researchers engaged in the synthesis of advanced functional polymers frequently seek monomers that offer a combination of polymerizability, reactive sites for post-polymerization modification, and desirable physicochemical properties such as hydrophilicity. The monomer 2-chloro-N-(3-hydroxypropyl)propanamide represents a conceptual blueprint for such a molecule, featuring a polymerizable propanamide backbone, a reactive secondary chloro group for conjugation, and a hydrophilic hydroxypropyl moiety. While direct literature on this specific molecule is sparse, the principles of its application can be expertly extrapolated from the extensive research on structurally and functionally analogous monomers.

This guide provides detailed application notes and protocols for the use of functional propanamide-type monomers in polymer synthesis, with a particular focus on creating polymers for biomedical applications. We will draw upon the well-established chemistry of related and widely used monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) and other functional acrylamides, to provide a robust framework for researchers. The underlying principles of polymerization, post-polymerization modification, and material characterization discussed herein are directly applicable to a wide range of similar functional monomers.

Part 1: The Strategic Value of Hydrophilic and Reactive Monomers

The incorporation of monomers bearing both hydroxyl and reactive halogen groups into a polymer chain is a powerful strategy for designing sophisticated materials.

  • Hydrophilicity and Biocompatibility : The hydroxyl group imparts water solubility to the resulting polymer, which is often a prerequisite for biomedical applications like drug delivery systems and bioconjugates.[1] Polymers such as poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) are well-known for their excellent biocompatibility and reduced immunogenicity.[2]

  • Reactive Handles for Conjugation : The chloro group serves as a versatile electrophilic site for nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules post-polymerization, including:

    • Therapeutic agents (small molecule drugs, peptides)[1]

    • Targeting ligands (antibodies, folate)

    • Imaging agents (fluorescent dyes, MRI contrast agents)[3]

    • Cross-linking agents to form hydrogels[4][5]

This dual functionality enables the creation of precisely engineered macromolecules with tailored properties for specific applications.

Part 2: Controlled Radical Polymerization of Functional Acrylamides

To synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are indispensable.[6] Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for functional acrylamide and methacrylamide monomers.[7][8]

Conceptual Workflow for Controlled Polymerization

The following diagram illustrates a generalized workflow for the synthesis of a functional polymer using a controlled radical polymerization technique.

Controlled Polymerization Workflow Monomer Functional Monomer (e.g., 2-chloro-N-(3-hydroxypropyl)propanamide analog) Polymerization Controlled Radical Polymerization (RAFT/ATRP) Monomer->Polymerization CTA RAFT Agent or ATRP Initiator CTA->Polymerization Initiator Radical Initiator (e.g., AIBN, ACVA) Initiator->Polymerization Solvent Solvent (e.g., Water, Alcohol, DMF) Solvent->Polymerization Functional_Polymer Well-defined Functional Polymer Polymerization->Functional_Polymer Purification Purification (Precipitation/Dialysis) Functional_Polymer->Purification Characterization Characterization (NMR, SEC, etc.) Purification->Characterization Final_Product Purified & Characterized Functional Polymer Characterization->Final_Product

Caption: Generalized workflow for controlled radical polymerization.

Application Protocol 1: Synthesis of a Functional Copolymer via RAFT Polymerization

This protocol describes the synthesis of a statistical copolymer incorporating a functional monomer analogous to 2-chloro-N-(3-hydroxypropyl)propanamide and a hydrophilic comonomer like N-(2-hydroxypropyl)methacrylamide (HPMA). The use of a comonomer can help to tailor the physical properties of the final polymer.

Objective: To synthesize a well-defined statistical copolymer with pendant hydroxyl and chloro functional groups.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • Functional monomer (e.g., a custom-synthesized chloro-functional propanamide)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator[9]

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Nitrogen gas supply

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Syringes and needles

  • Oil bath with temperature controller

  • Rotary evaporator

  • Centrifuge

Experimental Procedure:
  • Reactant Preparation: In a Schlenk flask, dissolve HPMA (e.g., 1.0 g, 6.98 mmol) and the chloro-functional monomer (e.g., 0.31 g, 1.74 mmol, assuming a molecular weight similar to the target) in 10 mL of anhydrous 1,4-dioxane.

  • RAFT Agent and Initiator Addition: Add the RAFT agent, CPADB (e.g., 48.7 mg, 0.174 mmol), and the initiator, ACVA (e.g., 4.9 mg, 0.0174 mmol), to the monomer solution. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully controlled to target a specific degree of polymerization (e.g., 50:1:0.1).

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. Finally, backfill the flask with nitrogen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • Quenching the Reaction: To stop the polymerization, remove the flask from the oil bath and expose the solution to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by centrifugation, decant the supernatant, and re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol or water). Repeat the precipitation step two more times to ensure the removal of unreacted monomers and other impurities. Finally, dry the purified polymer under vacuum to a constant weight.

Data Presentation: Expected Polymer Characteristics
ParameterTarget ValueTypical ResultCharacterization Method
Degree of Polymerization5045-55¹H NMR Spectroscopy
Molecular Weight (Mn)~7-9 kDa~7-9 kDaSize Exclusion Chromatography (SEC)
Polydispersity Index (PDI)< 1.3< 1.25Size Exclusion Chromatography (SEC)
Monomer Conversion> 90%> 90%¹H NMR Spectroscopy

Part 3: Post-Polymerization Modification for Bioconjugation

The true utility of polymers synthesized from monomers like 2-chloro-N-(3-hydroxypropyl)propanamide lies in their potential for post-polymerization modification. The pendant chloro groups are ideal sites for introducing biological functionality.

Conceptual Pathway for Bioconjugation

The following diagram illustrates the process of conjugating a therapeutic peptide to the functional polymer backbone.

Bioconjugation Pathway Functional_Polymer Functional Polymer with -Cl groups Reaction_Conditions Reaction Conditions (Solvent, pH, Temp) Functional_Polymer->Reaction_Conditions Biomolecule Biomolecule with Nucleophilic Group (e.g., Peptide with -NH2 or -SH) Biomolecule->Reaction_Conditions Bioconjugate Polymer-Biomolecule Conjugate Reaction_Conditions->Bioconjugate Purification Purification (Dialysis/SEC) Bioconjugate->Purification Characterization Characterization (SDS-PAGE, Spectroscopy) Purification->Characterization Final_Product Purified & Characterized Bioconjugate Characterization->Final_Product

Caption: General workflow for post-polymerization bioconjugation.

Application Protocol 2: Conjugation of a Cysteine-Containing Peptide

This protocol details the conjugation of a peptide containing a cysteine residue to the chloro-functionalized polymer via a thioether linkage. The thiol group of cysteine is an excellent nucleophile for this purpose.[10]

Objective: To covalently attach a therapeutic or targeting peptide to the polymer backbone.

Materials:

  • Purified chloro-functionalized polymer

  • Cysteine-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, to ensure the thiol is in its reduced form)

  • Dialysis tubing (with appropriate molecular weight cut-off)

Equipment:

  • Reaction vials

  • Magnetic stirrer

  • pH meter

  • Lyophilizer

Experimental Procedure:
  • Polymer Dissolution: Dissolve the chloro-functionalized polymer in PBS at a concentration of, for example, 10 mg/mL.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS. If the peptide may have formed disulfide bonds, add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure the thiol group is reduced and available for reaction.

  • Conjugation Reaction: Add the peptide solution to the polymer solution. A typical molar ratio would be a 1.2 to 2-fold excess of the peptide relative to the chloro groups on the polymer to drive the reaction to completion.

  • Reaction Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The reaction should be performed in a sealed vial under a nitrogen atmosphere to prevent re-oxidation of the thiol groups.

  • Purification: Transfer the reaction mixture to a dialysis tube with a molecular weight cut-off that is significantly lower than the molecular weight of the polymer conjugate (e.g., 3.5 kDa MWCO for a 10 kDa polymer). Dialyze against a large volume of deionized water for 48 hours, with several changes of water, to remove unreacted peptide and other small molecules.

  • Lyophilization: Freeze the purified bioconjugate solution and lyophilize to obtain the final product as a dry powder.

Part 4: Synthesis of Functional Hydrogels

The pendant hydroxyl and chloro groups on the polymer backbone can also be utilized to form cross-linked networks, or hydrogels.[4][5] These hydrogels can be designed to be stimuli-responsive and are excellent candidates for drug delivery and tissue engineering applications.[2][11]

Application Protocol 3: Formation of a Cross-linked Hydrogel

This protocol describes a method for cross-linking the functional polymer chains to form a hydrogel using a diamine cross-linker.

Objective: To create a chemically cross-linked hydrogel from the functional polymer.

Materials:

  • Purified chloro-functionalized polymer

  • A diamine cross-linker (e.g., ethylenediamine, hexamethylenediamine)

  • Anhydrous dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Experimental Procedure:
  • Polymer Solution: Prepare a concentrated solution of the chloro-functionalized polymer in anhydrous DMF (e.g., 10-20% w/v).

  • Addition of Base: Add DIPEA to the polymer solution (e.g., 2 equivalents relative to the chloro groups) to act as a proton scavenger.

  • Cross-linking: Add the diamine cross-linker to the solution. The amount of cross-linker will determine the cross-linking density of the hydrogel. For example, a 0.5 equivalent of the diamine relative to the chloro groups will result in a 1:1 ratio of cross-links to chloro groups.

  • Gelation: Stir the mixture at an elevated temperature (e.g., 50-60°C) until a gel is formed. Gelation can be visually confirmed when the solution no longer flows upon inverting the vial.

  • Purification/Swelling: Once the gel has formed, it can be purified by immersing it in a large volume of a suitable solvent (e.g., water or ethanol) to wash out unreacted components. The hydrogel will swell in the process. The solvent should be changed several times over a period of 2-3 days.

  • Drying (optional): The swollen hydrogel can be dried by lyophilization to form a xerogel.

Conclusion

While the specific monomer 2-chloro-N-(3-hydroxypropyl)propanamide may not be readily available, the principles outlined in this guide provide a comprehensive and scientifically rigorous framework for working with a broad class of functional acrylamide and propanamide monomers. By leveraging controlled polymerization techniques, researchers can synthesize well-defined polymers with pendant reactive groups. These polymers serve as versatile platforms for the creation of advanced materials, including bioconjugates for targeted drug delivery and cross-linked hydrogels for tissue engineering and controlled release applications. The protocols provided herein offer a solid starting point for the synthesis and application of these exciting and highly functional materials.

References

  • Chen, G., et al. (2004). Synthesis and polymerization of a novel functional acrylamide. Designed Monomers and Polymers, 7(4), 353-363.
  • Habicher, W. D., et al. (2012). Synthesis and polymerization of a novel functional acrylamide. Taylor & Francis Online.
  • Kim, J., et al. (2021). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. Polymer Chemistry, 12(3), 368-374.
  • Kim, J., et al. (2021). Synthesis of functional polyacrylamide (co)
  • Karthikeyan, S., et al. (2019). Synthesis and Characterization of Polyacrylamide and Poly(acrylamide-co-diallyldimethylammonium chloride)
  • Pang, X., et al. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(28), 4140-4151.
  • Mendonça, P. V., et al. (2014). Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents. Polymer Chemistry, 5(18), 5471-5480.
  • Vo, C. D., et al. (2012). RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide and its versatile use in silica hybrid materials. Polymer Chemistry, 3(11), 3033-3041.
  • Baum, M., & Brittain, W. J. (2002).
  • PrepChem. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. PrepChem.com.
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  • Francini, N., et al. (2019). Molecular Mass Data of the Polymers Used for Bioconjugation Reactions.
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  • PubChem. (n.d.). 2-chloro-N-propylpentanamide.
  • Google Patents. (1993). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • van Hest, J. C. M., et al. (2008). Self-Assembled Hydrogels from Poly[N-(2-hydroxypropyl)methacrylamide] Grafted with β-Sheet Peptides. Biomacromolecules, 9(7), 1981–1988.
  • Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267.
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Application Notes and Protocols: A Guide to Bioconjugation with 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing Chloroacetamide Chemistry for Covalent Modification of Biomolecules

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes for biosensors. The choice of chemical reaction for this linkage is critical, demanding high selectivity, efficiency, and stability under physiological conditions.

This guide details the use of 2-chloro-N-(3-hydroxypropyl)propanamide, a haloacetamide-based reagent, for the selective modification of cysteine residues in proteins and other biomolecules. Haloacetamides are a well-established class of reagents for targeting the sulfhydryl (thiol) group of cysteine, which is a relatively rare amino acid and possesses a highly nucleophilic thiolate anion at physiological pH.[1] This makes it an ideal target for site-specific modifications.

The reaction proceeds via a classic SN2 nucleophilic substitution mechanism, where the deprotonated thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride and forming a stable thioether bond. Compared to its more reactive iodoacetamide counterpart, 2-chloro-N-(3-hydroxypropyl)propanamide offers a more balanced profile of reactivity and enhanced specificity, minimizing off-target reactions with other nucleophilic amino acid residues like lysine or histidine.[2][3][4]

The presence of the hydroxypropyl group in the reagent can also impart increased hydrophilicity to the resulting conjugate, which may be beneficial for solubility and reducing aggregation. This application note provides a comprehensive, step-by-step protocol for the use of 2-chloro-N-(3-hydroxypropyl)propanamide in bioconjugation, from initial protein preparation to final conjugate characterization.

Reaction Mechanism: Cysteine Alkylation

The core of this conjugation protocol is the selective alkylation of cysteine residues. The mechanism is outlined below:

Reaction_Mechanism cluster_0 Step 1: Thiol Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Cys_SH Protein-Cys-SH Cys_S_minus Protein-Cys-S⁻ (Thiolate anion) Cys_SH->Cys_S_minus pH > pKa (~8.5) OH_minus OH⁻ OH_minus->Cys_SH H2O H₂O Cys_S_minus->H2O Cys_S_minus_2 Protein-Cys-S⁻ Reagent Cl-CH₂-C(O)NH-(CH₂)₃-OH (2-chloro-N-(3-hydroxypropyl)propanamide) Transition_State [Transition State]‡ Reagent->Transition_State Product Protein-Cys-S-CH₂-C(O)NH-(CH₂)₃-OH (Stable Thioether Bond) Transition_State->Product Cl_minus Cl⁻ Transition_State->Cl_minus Cys_S_minus_2->Reagent Attack on α-carbon

Caption: Mechanism of cysteine alkylation by 2-chloro-N-(3-hydroxypropyl)propanamide.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Part 1: Materials and Reagent Preparation

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • 2-chloro-N-(3-hydroxypropyl)propanamide

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer (e.g., HEPES, borate), pH 7.5-8.5

  • Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the chloroacetamide reagent

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes[5][6]

  • Standard laboratory equipment: pH meter, spectrophotometer, centrifuge, reaction tubes, pipettes

Reagent Preparation:

  • Protein Solution: Prepare the protein solution in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein sample contains particulate matter, clarify it by centrifugation (10,000 x g for 15 minutes) or filtration (0.22 µm filter).[7]

  • Chloroacetamide Stock Solution: Prepare a 100 mM stock solution of 2-chloro-N-(3-hydroxypropyl)propanamide in anhydrous DMSO or DMF. This should be prepared fresh before use.

  • Reducing Agent Solution (Optional): If the protein contains disulfide bonds that need to be reduced to expose free cysteines, prepare a 1 M stock solution of DTT or a 0.5 M stock solution of TCEP in a suitable buffer.

  • Quenching Solution: Prepare a 1 M stock solution of L-cysteine in the conjugation buffer.

Part 2: Step-by-Step Conjugation Workflow

Conjugation_Workflow start Start: Protein Solution (1-10 mg/mL in conjugation buffer) reduction Optional: Reduction of Disulfides (e.g., with TCEP or DTT) start->reduction buffer_exchange Buffer Exchange / Desalting (To remove reducing agent) reduction->buffer_exchange If reduction was performed conjugation Conjugation Reaction: Add Chloroacetamide Reagent (10-20 fold molar excess) reduction->conjugation If no reduction needed buffer_exchange->conjugation incubation Incubate (Room temp, 2-4 hours or 4°C overnight, protected from light) conjugation->incubation quenching Quench Reaction (Add excess L-cysteine) incubation->quenching purification Purification of Conjugate (Size-Exclusion Chromatography or Dialysis) quenching->purification characterization Characterization (UV-Vis, HPLC, Mass Spectrometry) purification->characterization end End: Purified Conjugate characterization->end

Caption: Step-by-step experimental workflow for bioconjugation.

  • Reduction of Disulfide Bonds (Optional):

    • If your protein's target cysteines are involved in disulfide bonds, they must first be reduced.

    • Add the reducing agent (e.g., TCEP to a final concentration of 1-5 mM) to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Crucially, the reducing agent must be removed before adding the chloroacetamide reagent , as it will compete for the reagent. This is typically done by buffer exchange using a desalting column (e.g., G-25) or dialysis.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 7.5-8.5. This is critical as the cysteine thiol needs to be in its deprotonated, nucleophilic thiolate form for the reaction to proceed efficiently.

    • Add the 2-chloro-N-(3-hydroxypropyl)propanamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted chloroacetamide, add the quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • The final conjugate must be purified to remove excess chloroacetamide reagent, quenched reagent, and any reaction byproducts.

    • Size-Exclusion Chromatography (SEC): This is the most common method, separating molecules based on size. The larger protein conjugate will elute before the smaller, unreacted molecules.[5][8][9]

    • Dialysis: An alternative method where the reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off, and dialyzed against a large volume of buffer to allow small molecules to diffuse out.

Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation and determine its efficiency.[10]

ParameterRecommended TechniqueDescription
Confirmation of Conjugation Mass Spectrometry (MS)ESI-MS or MALDI-TOF MS can be used to measure the mass of the intact protein. An increase in mass corresponding to the mass of the attached 2-chloro-N-(3-hydroxypropyl)propanamide confirms conjugation.[11]
Degree of Labeling (DOL) Mass Spectrometry (MS) or UV-Vis SpectroscopyMS: Deconvolution of the mass spectrum of the intact conjugate can reveal a distribution of species with different numbers of attached labels.[11] UV-Vis: If the attached molecule has a unique absorbance, the DOL can be calculated using the Beer-Lambert law, after measuring the absorbance at 280 nm (for protein) and the specific wavelength for the label.
Purity and Heterogeneity HPLC (RP-HPLC or HIC)High-Performance Liquid Chromatography can separate different conjugate species, unconjugated protein, and impurities. Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are commonly used.[11]
Functional Activity Biological or Biochemical AssaysIt is crucial to verify that the conjugation process has not compromised the biological activity of the protein (e.g., enzyme activity, antibody-antigen binding).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation - Inefficient reduction of disulfides- Incorrect pH of conjugation buffer- Inactive chloroacetamide reagent- Confirm reduction with Ellman's reagent.- Ensure pH is between 7.5 and 8.5.- Prepare fresh chloroacetamide stock solution.
Low Yield after Purification - Protein precipitation during conjugation- Adsorption of protein to purification column- Perform conjugation at a lower protein concentration or add stabilizing agents.- Use a biocompatible chromatography system and pre-condition the column.
Off-target Labeling - pH of the reaction is too high- Excessive molar excess of the reagent- Lower the reaction pH towards 7.5.- Perform a titration to find the optimal molar ratio of reagent to protein.

Safety and Handling

2-chloro-N-(3-hydroxypropyl)propanamide, like other haloacetamides, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the reagent.[12][13]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[14][15]

  • Storage: Store the solid reagent in a tightly closed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed, [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate, [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC, [Link]

  • Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. PMC, [Link]

  • Amino acid selectivity of electrophiles targeting cysteines. ResearchGate, [Link]

  • Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... ResearchGate, [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita, [Link]

  • SAFETY DATA SHEET. Generic SDS, [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International, [Link]

  • Safety Data Sheet: Thioacetamide. Carl ROTH, [Link]

  • Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International, [Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC, [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University, [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing, [Link]

  • Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. Biocompare, [Link]

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed, [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI, [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG, [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. Taylor & Francis Online, [Link]

  • Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. JPT Peptide Technologies, [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 2-chloro-N-(3-hydroxypropyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-hydroxypropyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this important amide intermediate. Instead of a rigid protocol, we present a dynamic resource that addresses common challenges through a combination of troubleshooting guides, frequently asked questions, and a detailed, optimized experimental workflow. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide - Common Synthesis Issues

This section addresses specific, practical problems you might encounter during the synthesis. The format is designed for quick problem identification and resolution.

Question 1: My final yield is significantly lower than expected, and I've recovered unreacted 3-amino-1-propanol. What is the likely cause?

Answer: This issue almost always points to the premature neutralization of your amine nucleophile by the hydrochloric acid (HCl) byproduct generated during the reaction. The acylation of an amine with an acyl chloride produces one equivalent of HCl for every equivalent of amide formed.[1][2] This acid will immediately react with the basic 3-amino-1-propanol, converting it into an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction.

  • Causality: The lone pair on the amine's nitrogen is essential for attacking the electrophilic carbonyl carbon of the acyl chloride.[2] Protonation of this amine eliminates the lone pair, rendering it inert to acylation.

  • Solution: Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), into your reaction mixture before the addition of 2-chloropropionyl chloride. A stoichiometry of 1.1 to 1.5 equivalents of this base is recommended to effectively scavenge the HCl as it forms, ensuring the primary amine remains available for the desired reaction.[2]

Question 2: My TLC and LC-MS analyses show a major, less polar byproduct. What is it and how can I prevent it?

Answer: The most probable identity of this byproduct is the di-acylated species, where both the amine and the hydroxyl groups of 3-amino-1-propanol have reacted with 2-chloropropionyl chloride. While N-acylation is kinetically favored, O-acylation of the hydroxyl group can occur, especially under vigorous reaction conditions.

  • Causality: The reaction between amines and acyl chlorides is highly exothermic.[2] If the temperature is not controlled, the increased thermal energy can overcome the activation barrier for the less favorable O-acylation reaction. Furthermore, if the acyl chloride is added too quickly, localized high concentrations can promote this side reaction.

  • Solution: Strict temperature control is critical.

    • Cooling: Perform the reaction in an ice bath at 0 °C.[2]

    • Slow Addition: Add the 2-chloropropionyl chloride dropwise to the solution of 3-amino-1-propanol and base over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the acylating agent and allows the exothermic heat to dissipate safely.

Question 3: I noticed a significant amount of 2-chloropropanoic acid in my crude product analysis. Where did this come from?

Answer: This indicates that your acyl chloride has been hydrolyzed by water. Acyl chlorides are extremely reactive and moisture-sensitive.[2][3] Any trace of water in your solvent, reagents, or glassware will rapidly convert the 2-chloropropionyl chloride into the corresponding carboxylic acid, which is unreactive under these conditions and represents a direct loss of your key reagent.

  • Solution: Employ rigorous anhydrous techniques.

    • Glassware: Oven-dry all glassware overnight and cool it under a stream of inert gas or in a desiccator before use.

    • Solvents & Reagents: Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Ensure all other reagents are anhydrous.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants? A: For optimal results, a slight excess of the acyl chloride is often used to ensure the complete consumption of the amine. A recommended molar ratio is 1.0 eq of 3-amino-1-propanol : 1.05-1.1 eq of 2-chloropropionyl chloride : 1.2 eq of Triethylamine . This ensures the primary amine is the limiting reagent and provides sufficient base to neutralize all generated HCl.

Q2: Which solvent is most suitable for this reaction? A: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve the reactants and intermediates.[2] Other suitable options include anhydrous tetrahydrofuran (THF) or ethyl acetate.

Q3: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 50-70% ethyl acetate in hexanes). The starting amine will have a low Rf (retention factor), while the product will be higher up the plate. The reaction is complete when the spot corresponding to 3-amino-1-propanol is no longer visible.

Q4: What is the most effective purification strategy? A: A standard aqueous work-up followed by column chromatography is typically required for high purity.

  • Work-up: After quenching the reaction, wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess base and any remaining starting amine, followed by saturated sodium bicarbonate to remove acidic impurities, and finally brine.[2]

  • Purification: The crude material can be purified using flash column chromatography on silica gel.[2] Recrystallization can be attempted if a suitable solvent system is found, which can be more efficient for larger scales.[4]

Part 3: Optimized Experimental Protocol

This protocol represents a self-validating system incorporating the best practices discussed above to maximize yield and purity.

Materials & Equipment:

  • Flame-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Addition funnel

  • Thermometer

  • Ice bath

  • Reactants: 3-amino-1-propanol, 2-chloropropionyl chloride, Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Reagent Preparation: To the reaction flask, add 3-amino-1-propanol (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-chloro-N-(3-hydroxypropyl)propanamide.

Part 4: Mechanistic Insights & Process Workflows

Understanding the underlying chemical pathways is crucial for effective troubleshooting.

Core Reaction and Key Side Reactions

The synthesis proceeds via a nucleophilic acyl substitution mechanism. However, competing pathways can reduce the yield of the desired product.

G cluster_main Primary Reaction Pathway cluster_side Key Side Reactions A 3-Amino-1-propanol (Nucleophile) C Tetrahedral Intermediate A->C 1. Nucleophilic Attack B 2-Chloropropionyl Chloride (Electrophile) B->C D Desired Product: 2-chloro-N-(3-hydroxypropyl)propanamide C->D 2. Elimination of Cl- B2 2-Chloropropionyl Chloride Acid Byproduct: 2-Chloropropanoic Acid B2->Acid Ester Byproduct: O-Acylated Ester B2->Ester H2O Water (Moisture) H2O->Acid Hydrolysis OH Hydroxyl Group Attack OH->Ester O-Acylation

Caption: Primary and side reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues systematically.

G Start Start: Low Product Yield Q1 Recovered starting 3-amino-1-propanol? Start->Q1 A1_Yes Yes: Inadequate Base Action: - Add 1.2 eq TEA or DIEA - Ensure base is added before acyl chloride Q1->A1_Yes Yes A1_No No Q1->A1_No No End Yield Improved A1_Yes->End Q2 Significant 2-chloropropanoic acid observed? A1_No->Q2 A2_Yes Yes: Acyl Chloride Hydrolysis Action: - Use anhydrous solvents/reagents - Flame-dry glassware - Run under inert atmosphere Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->End Q3 Multiple spots on TLC? (Di-acylation/Other byproducts) A2_No->Q3 A3_Yes Yes: Poor Reaction Control Action: - Maintain temp at 0°C - Add acyl chloride slowly (dropwise) - Ensure efficient stirring Q3->A3_Yes Yes A3_Yes->End

Caption: A decision tree for troubleshooting low yield.

Part 5: Summary of Key Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature0 °C, then warm to RTMinimizes exothermic side reactions like O-acylation.[2]
Base None / Excess Amine1.1 - 1.5 eq TEA or DIEAPrevents protonation of the nucleophile without consuming the starting amine.[2]
Atmosphere Ambient AirAnhydrous Nitrogen or ArgonExcludes moisture to prevent hydrolysis of the highly reactive acyl chloride.[2]
Addition Method Quick / Bulk AdditionSlow, dropwise addition via funnelMaintains low localized concentration of the electrophile, controlling the exotherm and reducing side reactions.
Solvent Protic or wet solventsAnhydrous DCM, THFPrevents unwanted reaction of the solvent with the acyl chloride.

References

  • Westin, J. Synthesis of Amides - Organic Chemistry. Jack Westin. [Link]

  • LibreTexts. Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

  • Khan Academy. Amide formation from acyl chloride. Khan Academy. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. (n.d.). ResearchGate. [Link]

  • PrepChem. Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. (n.d.). PrepChem.com. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses. [Link]

  • Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (n.d.).
  • Patsnap Eureka. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. (2011). Patsnap Eureka. [Link]

  • Justia Patents. Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. (1985). Justia. [Link]

  • Google Patents. METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - European Patent Office. (n.d.).
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]

  • ResearchGate. Experimental and Computational Investigation of Gas-Phase Reaction of Chlorine with n -Propanol: Observation of Chloropropanol Conformational Isomerization at Room Temperature | Request PDF. (2025). ResearchGate. [Link]

  • Google Patents. Process for the preparation of hydroxyamides - European Patent Office - EP 0473380 B1. (n.d.).
  • Beilstein Journals. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journals. [Link]

  • PMC. Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). PubMed Central. [Link]

  • Patsnap Eureka. How to Optimize Amide Synthesis for Low-Temperature Applications. (2026). Patsnap Eureka. [Link]

  • ResearchGate. (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate. [Link]

  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. (2017). SciELO. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PubMed Central. [Link]

  • MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020). MDPI. [Link]

Sources

Troubleshooting degradation of 2-chloro-N-(3-hydroxypropyl)propanamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Investigating and Mitigating Degradation in Aqueous Media

Introduction: Welcome to the technical support guide for 2-chloro-N-(3-hydroxypropyl)propanamide. This document is designed for researchers, scientists, and drug development professionals who utilize this molecule in aqueous formulations. Understanding the stability profile of this chloroacetamide derivative is critical for ensuring experimental reproducibility, formulation integrity, and the overall success of your research. This guide provides a structured, in-depth approach to troubleshooting potential degradation, grounded in established chemical principles and analytical best practices. We will explore the common degradation pathways, the factors that influence them, and robust methodologies for their investigation and control.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial questions regarding the stability of 2-chloro-N-(3-hydroxypropyl)propanamide.

Q1: What is 2-chloro-N-(3-hydroxypropyl)propanamide, and why is its aqueous stability a concern?

2-chloro-N-(3-hydroxypropyl)propanamide is a functionalized amide. Like many chloroacetamide compounds, its utility in pharmaceutical and research applications depends on its chemical integrity in solution. The primary concern is its susceptibility to hydrolysis, a chemical reaction with water that cleaves the molecule, leading to a loss of the parent compound and the formation of impurities.[1][2] This degradation can impact product efficacy, safety, and shelf-life, making a thorough understanding of its stability essential.

Q2: What is the primary degradation pathway for this compound in water?

The most significant degradation pathway is hydrolysis of the amide bond .[3] This reaction can be catalyzed by either acidic or basic conditions.[4][5] While hydrolysis can occur at neutral pH, the rate is typically very slow, with the half-life of structurally similar compounds ranging from weeks to years under such conditions.[6] The presence of acid or base dramatically accelerates this process.

Q3: What are the expected major degradation products from hydrolysis?

Hydrolysis cleaves the amide linkage, resulting in two primary products:

  • 2-chloropropanoic acid (from the acyl portion)

  • 3-amino-1-propanol (from the N-substituent portion)

Under acidic conditions, the amine will be protonated to form an ammonium salt (e.g., 3-ammoniopropan-1-ol chloride).[1] Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt (e.g., sodium 2-chloropropanoate).[7]

Q4: How significantly do pH and temperature affect stability?

Both pH and temperature are critical variables.

  • pH: Stability is generally greatest at or near a neutral pH (pH 6-8). The rate of hydrolysis increases significantly as the pH becomes more acidic or more alkaline.[6][8] Studies on related chloroacetamides show that even small shifts in pH in basic media can significantly alter the degradation half-life.[8]

  • Temperature: Degradation rates are strongly dependent on temperature. An increase in temperature provides the necessary activation energy for the hydrolysis reaction to proceed more quickly.[6] For example, the hydrolysis kinetics for some chloroacetamides were found to be approximately four times faster at 35°C compared to 21°C.[8]

Section 2: Troubleshooting Guide - A Workflow for Diagnosing Degradation

Problem: My analytical results show a time-dependent loss of 2-chloro-N-(3-hydroxypropyl)propanamide in my aqueous solution. How do I identify the cause and prevent it?

This workflow provides a systematic approach to diagnosing and resolving unexpected degradation.

Troubleshooting_Workflow A Unexpected Degradation Observed B Step 1: Initial Assessment - Check pH of solution - Review storage temperature logs - Verify solution composition A->B START C Step 2: Analytical Confirmation - Use a stability-indicating method (e.g., LC-MS) - Identify and quantify degradation products - Run a control sample (freshly prepared) B->C D Is Degradation Confirmed? C->D E Step 3: Isolate the Variable (Forced Degradation) - Systematically test pH, temp, light, and headspace oxygen D->E Yes H No Degradation vs. Control - Investigate analytical method - Check sample preparation/handling D->H No F Identify Primary Cause (e.g., pH instability, thermal stress) E->F G Step 4: Implement Mitigation Strategies - Buffer the solution to a stable pH - Store at reduced temperature - Protect from light (amber vials) - Purge with inert gas (N2, Ar) F->G I Problem Resolved G->I

Caption: A systematic workflow for troubleshooting degradation.

Step 1: Initial Assessment & Control Experiments

Before embarking on extensive analysis, perform a "paper-trail" investigation. The cause of degradation is often an unintentional deviation from the planned protocol.

  • Verify Solution pH: Use a calibrated pH meter to measure the current pH of your solution. Do not rely on the theoretical pH. The dissolution of your compound or other excipients may have shifted the pH into an unstable acidic or basic range.

  • Review Storage Conditions: Check temperature logs for the storage location (refrigerator, benchtop, etc.). Were there any excursions to higher temperatures? Was the sample left on the benchtop for an extended period?

  • Confirm Formulation Components: Double-check all components added to the aqueous medium. Are there any strongly acidic, basic, or nucleophilic species that could be catalyzing the degradation?

Step 2: Characterizing the Degradation with a Stability-Indicating Method

A stability-indicating analytical method is one that can separate the active compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[9]

  • Objective: To confirm the loss of the parent compound and identify the degradation products.

  • Why it's important: Simply observing a decrease in the parent peak area is not enough. You must confirm that the loss corresponds to the appearance of new peaks. Matching the mass of these new peaks to the expected degradation products (2-chloropropanoic acid and 3-amino-1-propanol) provides strong evidence for hydrolysis.

  • Action: Analyze your degraded sample alongside a freshly prepared control sample. The comparison will clearly show the extent of degradation and the profile of the degradants.

Step 3: Pinpointing the Cause via Forced Degradation

Forced degradation, or stress testing, is a systematic way to identify the conditions that cause degradation.[10][11] This involves subjecting the compound to harsher conditions than it would normally experience to accelerate decomposition. The goal is typically to achieve 5-20% degradation, which is sufficient to characterize the pathway without destroying the sample.[10]

  • Objective: To determine which stress factor (acid, base, heat, light, oxidation) is the primary driver of the observed degradation.

  • Why it's important: By understanding the specific vulnerability, you can design a targeted mitigation strategy. For example, if the compound is highly sensitive to base but stable to light, your efforts should focus on pH control, not light protection.

  • See Section 3: Protocol 1 for a detailed methodology.

Step 4: Mitigation & Prevention Strategies

Based on the findings from your investigation, implement strategies to prevent future degradation.

FactorMitigation StrategyScientific Rationale
pH Buffer the aqueous solution to maintain a stable pH, ideally between 6.0 and 8.0.Prevents acid- or base-catalyzed hydrolysis, which are the most common and rapid degradation pathways.[4][6]
Temperature Store solutions at refrigerated (2-8°C) or frozen temperatures. Minimize time spent at room temperature.Reduces the kinetic rate of the hydrolysis reaction, significantly extending the solution's shelf-life.[8]
Light Store solutions in amber glass vials or protect them from light by other means (e.g., wrapping in foil).Although hydrolysis is the main concern, photolysis can be a degradation pathway for some chloroacetamides.[4] This is a prudent preventative measure.
Oxidation If oxidative degradation is suspected, prepare solutions with de-gassed water and purge the vial headspace with an inert gas like nitrogen or argon.Removes dissolved oxygen, which can participate in oxidative degradation pathways.
Handling Use high-purity water (e.g., HPLC-grade) and clean glassware to avoid contamination with catalytic impurities.Prevents the introduction of trace metals or other substances that could potentially catalyze degradation.
Section 3: Key Protocols & Methodologies
Protocol 1: Forced Degradation Study

This protocol is designed to identify the degradation vulnerabilities of 2-chloro-N-(3-hydroxypropyl)propanamide in a controlled manner.

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • 2-chloro-N-(3-hydroxypropyl)propanamide

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, heating block or oven, photostability chamber (optional)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, add a small aliquot of the stock solution to the stress medium to achieve the desired final concentration (e.g., 50 µg/mL). Prepare a control sample by adding the stock to water only.

ConditionStress MediumIncubation ConditionsTimepoints for Analysis
Control HPLC-Grade WaterRoom Temp (25°C), protected from light0, 4, 8, 24 hours
Acid Hydrolysis 0.1 M HCl60°C0, 2, 4, 8 hours
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)0, 1, 2, 4 hours
Oxidation 3% H₂O₂Room Temp (25°C), protected from light0, 4, 8, 24 hours
Thermal HPLC-Grade Water80°C, protected from light0, 8, 24, 48 hours
Photolytic HPLC-Grade WaterPhotostability Chamber (ICH Q1B)Per chamber protocol
  • Sampling and Quenching: At each timepoint, withdraw an aliquot. For the acid and base samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of parent compound remaining. Identify major degradation products by their mass-to-charge ratio (m/z).

Protocol 2: General Purpose LC-MS/MS Method for Quantification

Objective: To quantify 2-chloro-N-(3-hydroxypropyl)propanamide and its primary degradation products.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent[12]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent[12]

  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm[12]

  • Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Develop specific precursor-product ion transitions for the parent compound and its expected degradants.

Section 4: Advanced Topics & Mechanistic Insights

Q: What are the primary mechanistic pathways for hydrolysis?

The degradation of the amide bond is the central event. The diagrams below illustrate the acid- and base-catalyzed mechanisms.

Degradation_Pathways Parent 2-chloro-N-(3-hydroxypropyl)propanamide Acid_Cat Acid-Catalyzed Hydrolysis (H₃O⁺, Heat) Parent->Acid_Cat Base_Cat Base-Catalyzed Hydrolysis (OH⁻, Heat) Parent->Base_Cat Acid_Step1 1. Protonation of Carbonyl Oxygen Acid_Cat->Acid_Step1 Acid_Step2 2. Nucleophilic Attack by H₂O Acid_Step1->Acid_Step2 Acid_Step3 3. Proton Transfer & Elimination of Amine Acid_Step2->Acid_Step3 Acid_Prod1 2-Chloropropanoic Acid Acid_Step3->Acid_Prod1 Acid_Prod2 3-Amino-1-propanol (as ammonium salt) Acid_Step3->Acid_Prod2 Base_Step1 1. Nucleophilic Attack by OH⁻ Base_Cat->Base_Step1 Base_Step2 2. Elimination of Amide Anion Base_Step1->Base_Step2 Base_Step3 3. Acid-Base Reaction Base_Step2->Base_Step3 Base_Prod1 2-Chloropropanoate Salt Base_Step3->Base_Prod1 Base_Prod2 3-Amino-1-propanol Base_Step3->Base_Prod2

Caption: Primary acid- and base-catalyzed hydrolysis pathways.

  • Acid-Catalyzed Mechanism: The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a good leaving group (the amine), which is eliminated to yield the carboxylic acid and the protonated amine.[2][3]

  • Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The amide anion (a very poor leaving group) is then expelled. This step is typically slow and often requires heat.[7] An irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion drives the reaction to completion.[7]

Q: Could other components in my formulation accelerate degradation?

Yes. Beyond simple acids and bases, other chemical species can influence stability. Be mindful of:

  • Nucleophiles: Strong nucleophiles present in the formulation could potentially displace the chlorine atom via an Sₙ2 reaction, creating a different set of degradation products.

  • Metal Ions: Trace metal ion contaminants can sometimes catalyze hydrolytic or oxidative processes. Ensure high-purity reagents and appropriate glassware are used.

References
  • Zhu, L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. AGRIS. [Link]

  • McKay, G., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16449–16459. [Link]

  • McKay, G., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • McKay, G., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Propylene Glycol. Toxicological Profile for Propylene Glycol. [Link]

  • Singh, A., & Singh, P. (2018). Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

  • Hyland, K. C., et al. (2005). Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. Environmental Science & Technology, 39(18), 6969–6976. [Link]

  • Hoppe-Jones, C., et al. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Environmental Science & Technology, 42(3), 769-776. [Link]

  • Hyland, K. C., et al. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(18), 6969-6976. [Link]

  • de Andrade, J., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3822. [Link]

  • Ashenhurst, J. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Agilent Technologies, Inc. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Application Note. [Link]

  • Al-Saffar, A. Z., et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 29(16), 3900. [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemguide. [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. [Link]

Sources

Optimizing reaction conditions for 2-chloro-N-(3-hydroxypropyl)propanamide conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cysteine bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions and delve into the causality of your experimental choices. Understanding the physical chemistry behind your reagents is the key to mastering site-selective protein modification.

Core Principles & Mechanistic Causality

The reagent 2-chloro-N-(3-hydroxypropyl)propanamide is a highly specialized alkylating agent. It features an alpha-chloro propanamide warhead for covalent attachment and a hydrophilic 3-hydroxypropyl tail.

Why choose this over traditional iodoacetamide?

  • Chemoselectivity via Sterics and Electronics: The substitution on the alpha-carbon (propanamide vs. standard acetamide) introduces mild steric hindrance. Quantum mechanical (QM) analyses of haloacetamides demonstrate that the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) lobe on the C-Cl carbon dictates reactivity; tuning this steric bulk lowers the overall reaction rate but exponentially increases chemoselectivity for highly nucleophilic thiolate anions over primary amines 1.

  • Prevention of Over-Alkylation: Iodoacetamide is notorious for off-target labeling of methionine, lysine, and N-termini. Chloroacetamide derivatives are more stable in solution and significantly reduce these off-target side reactions, preserving the structural integrity of your protein 2.

  • Aqueous Solubility: The 3-hydroxypropyl tail ensures the reagent remains highly soluble in aqueous buffers, preventing the protein precipitation often seen with hydrophobic cross-linkers.

Self-Validating Experimental Protocol

A robust protocol must validate itself at each critical juncture. This workflow uses a "measure-react-measure" approach to ensure you do not blindly proceed to mass spectrometry with a failed reaction.

Bioconjugation_Workflow A 1. Protein Preparation Buffer: HEPES pH 7.5-8.0 B 2. Disulfide Reduction 5 mM TCEP, 37°C, 30 min A->B C 3. Internal Control DTNB Assay (Free Thiol Baseline) B->C Validate reduction D 4. Alkylation Reaction 2-chloro-N-(3-hydroxypropyl)propanamide C->D E 5. Quenching & Cleanup Excess DTT / Desalting D->E 1-2h incubation F 6. Final Validation LC-MS/MS & Mass Shift Analysis E->F Confirm +129.08 Da shift

Self-validating workflow for cysteine bioconjugation using chloroacetamide reagents.

Step-by-Step Methodology:
  • Protein Preparation: Dissolve the protein (1–5 mg/mL) in 100 mM HEPES or Phosphate-Buffered Saline (PBS), pH 7.5–8.0.

    • Causality: The pKa of a typical cysteine thiol is ~8.3. At pH 7.5–8.0, a sufficient fraction is deprotonated to the reactive thiolate (S⁻) form. Avoid amine-containing buffers like Tris, which act as competitive nucleophiles 3.

  • Disulfide Reduction: Add neutral TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes 2.

    • Causality: TCEP does not contain a thiol group, meaning it will not compete with your protein for the alkylating reagent, allowing for a seamless "one-pot" reaction.

  • In-Process Validation: Take a 5 µL aliquot and perform an Ellman’s Reagent (DTNB) assay to quantify baseline free thiols.

  • Alkylation (Conjugation): Add 2-chloro-N-(3-hydroxypropyl)propanamide to a final concentration of 20–40 mM. Incubate for 1–2 hours at room temperature, protected from light.

    • Causality: The reaction proceeds via an SN2 mechanism. Chloroacetamides are mildly light-sensitive; protecting them from light prevents radical-induced side reactions [[2]]().

  • Quenching & Final Validation: Quench by adding DTT to a final concentration of 50 mM or use a desalting column. Perform a second DTNB assay (thiol signal should drop by >95%). Confirm the specific +129.08 Da monoisotopic mass shift via LC-MS/MS.

Troubleshooting Guides & FAQs

Troubleshooting_Tree Root Issue: Low Conjugation Yield Node1 Check Buffer pH Root->Node1 Node2 Check Reducing Agent Root->Node2 Sub1A pH < 7.5 Thiols Protonated Node1->Sub1A Sub1B Amine Buffers Present (e.g., Tris) Node1->Sub1B Sub2A DTT Used in One-Pot (Competes with protein) Node2->Sub2A Fix1 Adjust to pH 7.5-8.0 Use HEPES/PBS Sub1A->Fix1 Sub1B->Fix1 Fix2 Switch to 5 mM TCEP Sub2A->Fix2

Diagnostic logic tree for resolving low conjugation yields in alkylation reactions.

Q: Why am I seeing low conjugation efficiency despite adding a large excess of the reagent? A: This is almost always a pH or reduction issue. If your pH drops below 7.0, the vast majority of cysteines remain protonated (R-SH) and are poor nucleophiles. Ensure your buffer is strictly pH 7.5–8.0 3. Alternatively, verify your TCEP stock; oxidized TCEP will fail to reduce disulfides, leaving no free thiols available for alkylation.

Q: I am observing off-target labeling on lysine and N-termini. How do I prevent this? A: Off-target labeling is a function of elevated pH or excessive reagent concentration. Primary amines have a pKa of ~10.5. If your buffer pH drifts above 8.5, a significant fraction of these amines becomes deprotonated and nucleophilic 2. Additionally, reduce the reagent concentration. While chloroacetamides are highly specific, brute-forcing the reaction with >50 mM reagent will eventually drive thermodynamically less favorable amine alkylation 4.

Q: Can I use DTT instead of TCEP for the reduction step? A: You can, but it breaks the "one-pot" workflow. DTT contains two free thiols. If left in the solution, DTT will rapidly react with the chloroacetamide reagent, consuming it before it can modify the protein. If you must use DTT, you are required to perform a buffer exchange (e.g., via dialysis or a desalting column) prior to adding the alkylating agent 2.

Q: Why is my protein precipitating during the conjugation step? A: While the 3-hydroxypropyl group is highly hydrophilic, precipitation usually indicates that the target cysteine is located within a hydrophobic core. Modifying a buried residue can force the protein to unfold, exposing hydrophobic patches that lead to aggregation. To resolve this, try adding a mild non-ionic detergent (e.g., 0.1% Tween-20) or performing the reaction in the presence of low concentrations of a chaotrope (1–2 M Urea) to maintain solubility without fully denaturing the protein 5.

Quantitative Data & Optimization Matrices

Table 1: Reactivity and Selectivity Profiles of Common Alkylating Agents

Reagent TypeTarget ResidueRelative ReactivityRisk of Over-AlkylationOptimal pH Range
IodoacetamideCysteineVery HighHigh (Met, Lys, N-term)7.5 - 8.0
Standard ChloroacetamideCysteineHighLow7.5 - 8.0
2-Chloro-N-(3-hydroxypropyl)propanamide Cysteine Moderate Very Low 7.5 - 8.0

Table 2: Buffer pH vs. Nucleophile State

Buffer pHCysteine Thiolate (S⁻) FractionLysine Amine (NH₂) FractionDominant Reaction Pathway
6.5 < 2%< 0.01%Very slow cysteine alkylation
7.5 - 8.0 ~15 - 30%< 0.5%Highly selective cysteine alkylation
8.5+ > 60%> 1.0%Increased risk of amine off-target labeling

References

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy - ResearchGate. Available at: [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation - WuXi Biology. Available at: [Link]

Sources

Best purification methods for crude 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of 2-chloro-N-(3-hydroxypropyl)propanamide .

Due to its unique structural properties, this molecule routinely fails standard purification workflows. Below, you will find a diagnostic profile of the molecule, troubleshooting FAQs, self-validating Standard Operating Procedures (SOPs), and a complete workflow visualization.

Diagnostic Profiling: Why is this molecule so difficult to purify?

Structure: Cl-CH(CH3)-C(=O)-NH-CH2-CH2-CH2-OH

  • Extreme Polarity & Hydration: The combination of a secondary amide and a primary hydroxyl group creates a highly polar, hydrogen-bonding network. It readily partitions into aqueous phases during workup and streaks heavily on normal-phase silica gel.

  • Chemical Reactivity: The α -chloro amide moiety is an electrophilic hotspot. Under thermal stress or strongly basic conditions, the terminal hydroxyl group can intramolecularly attack the α -carbon, leading to cyclization (forming a 1,4-oxazepan-3-one derivative) or intermolecular polymerization.

  • Precursor Contamination: Crude mixtures typically contain unreacted 3-amino-1-propanol (highly polar, basic) and 2-chloropropanoic acid (polar, acidic, resulting from acid chloride hydrolysis).

Troubleshooting FAQs

Q1: My product disappears into the aqueous waste during liquid-liquid extraction. How do I recover it? A: Standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane (DCM) will fail because the partition coefficient ( Kow​ ) of your product heavily favors water due to its hydrogen-bonding capacity. The Fix: Use a salting-out approach combined with a mixed-solvent system. Saturate the aqueous layer with NaCl to decrease the solubility of the polar organic product. Extract using a 10% Isopropanol (IPA) in DCM mixture. The IPA acts as a hydrogen-bond donor/acceptor, disrupting the water-amide hydration shell and dragging the product into the organic phase (1)[1].

Q2: I have unreacted 3-amino-1-propanol in my crude. They co-elute on silica gel. How do I separate them? A: Do not rely on normal-phase silica for this separation. The basic amine will streak and overlap with your highly polar amide. The Fix: Implement a "Catch-and-Release" scavenging protocol using a Strong Cation Exchange (SCX) resin. SCX resins contain sulfonic acid groups that will protonate and irreversibly bind the primary amine (3-amino-1-propanol) (2)[2]. Your target molecule, a neutral amide, will flow completely unhindered through the resin.

Q3: I tried to purify the crude by vacuum distillation, but my yield was terrible and I saw new mass peaks on the LC-MS. What happened? A: You thermally degraded your product. α -halo amides are thermally labile. Heating promotes an intramolecular nucleophilic substitution where the primary alcohol displaces the α -chloride. The Fix: Strictly avoid distillation. Keep all solvent evaporation bath temperatures below 40 °C (3)[3]. Rely on reverse-phase (C18) chromatography for final polishing.

Standard Operating Procedures (SOPs)

SOP 1: Mixed-Solvent Aqueous Workup (Self-Validating)

Causality: Removes acidic byproducts (2-chloropropanoic acid) and inorganic salts while maximizing the recovery of the water-soluble amide by disrupting its hydration shell.

  • Dilute the crude reaction mixture with 10 volumes of saturated aqueous NaCl (brine).

  • Validation Step 1: Spot the aqueous layer on pH paper. If acidic, carefully adjust the aqueous layer to pH 7.0–7.5 using cold saturated NaHCO₃. Do not exceed pH 8 to prevent base-catalyzed cyclization.

  • Extract the aqueous phase three times with equal volumes of 10% v/v Isopropanol in Dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40 °C).

  • Validation Step 2: Run TLC (10% MeOH/DCM, Ninhydrin stain) to confirm the presence of the amide (which will run higher than the baseline-stuck amine).

SOP 2: SCX Resin Scavenging for Amine Removal

Causality: Exploits the pKa difference between the basic amine precursor (pKa ~10) and the neutral amide product to achieve baseline chemical separation without traditional chromatography.

  • Swell 3 equivalents of SCX-2 (propylsulfonic acid) resin in DCM for 15 minutes.

  • Dissolve the crude organic extract from SOP 1 in a minimum volume of DCM/MeOH (9:1) and load it onto the SCX cartridge.

  • Elute the column with 3 column volumes of DCM/MeOH (9:1). The neutral 2-chloro-N-(3-hydroxypropyl)propanamide will elute in this fraction. Concentrate the filtrate.

  • Validation Step: To ensure all amine was successfully captured and the resin was not overloaded, elute the column with 2M NH₃ in MeOH. Concentrate this fraction and check via LC-MS; it should contain exclusively 3-amino-1-propanol.

SOP 3: Reverse-Phase (C18) Flash Chromatography

Causality: Normal phase silica interacts too strongly with the hydroxyl/amide groups, causing irreversible adsorption. C18 relies on the hydrophobic interactions of the propyl and propionyl chains, allowing for sharp elution peaks (4)[4].

  • Load the amine-free crude onto a C18 flash column.

  • Run a gradient from 100% Water (0.1% Formic Acid) to 50% Acetonitrile (0.1% Formic Acid) over 15 column volumes.

  • Collect fractions based on UV absorption (210 nm) or ELSD (Evaporative Light Scattering Detector) since the molecule lacks strong chromophores.

  • Validation Step: Lyophilize (freeze-dry) the pure fractions. Do not use a rotary evaporator for the water/acetonitrile mixture, as the prolonged heating required to remove water will degrade the α -chloro amide.

Method Comparison Data

Purification MethodTarget Impurity RemovedTypical Product Recovery (%)ScalabilityTime Required
Mixed-Solvent LLE Salts, Acidic Byproducts85 - 95%High1 - 2 hours
SCX Resin Scavenging 3-amino-1-propanol90 - 98%Medium0.5 - 1 hour
Normal Phase Silica General Impurities< 40% (Severe streaking)High3 - 5 hours
Reverse-Phase C18 General / Oligomers75 - 85%Low-Medium2 - 4 hours

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid, Salts) Workup Aqueous Workup (Brine + 10% IPA/DCM) Crude->Workup Extract Aqueous Aqueous Waste (Salts, Acidic Byproducts) Workup->Aqueous Phase Separation OrgPhase Organic Phase (Product + Trace Amine) Workup->OrgPhase Phase Separation SCX SCX Resin Filtration (Scavenge 3-amino-1-propanol) OrgPhase->SCX Apply to column ResinWaste Resin-Bound Amine (Discard or Elute) SCX->ResinWaste Retained Filtrate Filtrate (Enriched Product) SCX->Filtrate Flow-through RP_HPLC Reverse-Phase C18 (H2O/MeCN Gradient) Filtrate->RP_HPLC Final Polish Pure Pure 2-chloro-N- (3-hydroxypropyl)propanamide RP_HPLC->Pure Lyophilize

Decision tree and workflow for the purification of crude 2-chloro-N-(3-hydroxypropyl)propanamide.

References

  • Armarego, W.L.F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th Ed.). Elsevier. 3[3]

  • Snyder, L.R., Kirkland, J.J., & Glajch, J.L. (1997). Practical HPLC Method Development. Wiley. 4[4]

  • Organ, M.G., et al. (2002). "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods." Combinatorial Chemistry & High Throughput Screening, 5(3), 211-218. 2[2]

  • Löfgren, L., et al. (2012). "Three-phase liquid extraction: a simple and fast method for lipidomic workflows." Journal of Lipid Research, 53(7), 1690-1700. 1[1]

Sources

Technical Support Center: A Guide to 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-chloro-N-(3-hydroxypropyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and ensuring the successful application of this versatile reagent. Our goal is to move beyond simple protocols and explain the fundamental chemical principles that govern its reactivity, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Core Reactivity and Key Side Reactions

Q1: What are the primary reactive sites on 2-chloro-N-(3-hydroxypropyl)propanamide and how do they influence its stability?

A: The molecular structure of 2-chloro-N-(3-hydroxypropyl)propanamide contains three key functional groups that dictate its reactivity and potential for degradation. Understanding these sites is the first step in designing a robust experimental protocol.

  • The Amide Linkage: The amide bond is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding 2-chloropropanoic acid and 3-amino-1-propanol.[1][2] The stability of this bond is highly dependent on the pH of the reaction medium.

  • The Secondary Chloride: The chlorine atom is attached to a secondary carbon, making it a competent leaving group in nucleophilic substitution reactions. This site is the target for the desired reaction with an external nucleophile. However, it is also the site of a significant intramolecular side reaction.

  • The Terminal Hydroxyl Group: The primary alcohol at the end of the propyl chain is a potent internal nucleophile. Under certain conditions, it can attack the electrophilic carbon bearing the chlorine atom, leading to an intramolecular cyclization event.

Q2: What are the most critical side reactions to monitor when using this compound?

A: While minor impurities can arise from starting materials, two major side reactions are responsible for the majority of yield loss and purity issues: Intramolecular Cyclization and Hydrolysis .

  • Intramolecular Cyclization: This is often the most significant side reaction. The terminal hydroxyl group attacks the carbon atom bonded to the chlorine, displacing the chloride and forming a stable six-membered ring, N-(2-oxopropyl)morpholine. This reaction is often promoted by heat and the presence of a base.[3][4]

  • Hydrolysis: As previously mentioned, the amide bond can be cleaved by water, especially at pH values outside the neutral range (pH < 6 or pH > 8).[2][5] This results in the formation of highly polar impurities that can be difficult to separate from the desired product.

The competition between the desired intermolecular reaction and these intramolecular side reactions is a central challenge.

G cluster_0 Starting Material cluster_1 Reaction Pathways SM 2-chloro-N-(3-hydroxypropyl)propanamide Desired Desired Product (Intermolecular Substitution) SM->Desired  + External Nucleophile  (Controlled Conditions) Cyclization Side Product 1 (Intramolecular Cyclization) SM->Cyclization  Heat / Base Hydrolysis Side Product 2 (Amide Hydrolysis) SM->Hydrolysis  H₂O (Acid or Base)

Caption: Key reaction pathways for 2-chloro-N-(3-hydroxypropyl)propanamide.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to the underlying chemical causes.

Q3: My HPLC analysis shows a new, more polar peak that grows over time. What is the likely cause?

A: The appearance of a significantly more polar byproduct (i.e., one with a shorter retention time on a reverse-phase HPLC column) is a classic indicator of amide hydrolysis . The resulting 2-chloropropanoic acid and 3-amino-1-propanol are much more polar than the parent compound.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydrolysis products.

  • Check pH: Ensure the pH of your reaction mixture is maintained in the 6.5-7.5 range. Unbuffered reactions can drift in pH.

  • Verify Solvent Purity: Use anhydrous solvents where possible. The presence of excess water will drive this side reaction.[6]

Q4: My reaction has a good conversion rate, but the isolated yield of the desired product is low. My mass spectrometry data shows a peak corresponding to the loss of HCl from my starting material. What is happening?

A: This is a strong indication that intramolecular cyclization is the dominant pathway. The resulting morpholinone derivative has a molecular weight equal to that of the starting material minus the mass of HCl (36.46 g/mol ). This side reaction consumes your starting material, directly competing with your desired reaction and reducing the yield.

Troubleshooting Steps:

  • Reduce Temperature: This is the most critical parameter. Side reactions often have a higher activation energy, and lowering the temperature can significantly favor the desired reaction.[7]

  • Control Base Addition: If your primary reaction requires a base, use a non-nucleophilic, sterically hindered base. Avoid strong, unhindered bases like NaOH or KOH, which can aggressively promote cyclization. Consider slow, controlled addition of the base.

  • Increase Nucleophile Concentration: According to reaction kinetics, increasing the concentration of your desired external nucleophile can help it outcompete the intramolecular reaction.

Troubleshooting cluster_data Analyze Your Data cluster_cause Identify Probable Cause cluster_solution Implement Solution Start Unexpected Experimental Result HPLC HPLC shows new, more polar peak? Start->HPLC MS Mass Spec shows [M-HCl] peak? Start->MS Hydrolysis Amide Hydrolysis HPLC->Hydrolysis Yes Cyclization Intramolecular Cyclization MS->Cyclization Yes Sol_Hydrolysis 1. Control pH (6.5-7.5) 2. Use Anhydrous Solvents 3. Reduce Water Content Hydrolysis->Sol_Hydrolysis Sol_Cyclization 1. Lower Reaction Temperature 2. Use Hindered Base 3. Increase Nucleophile Conc. Cyclization->Sol_Cyclization

Caption: Troubleshooting flowchart for identifying common side reactions.

Section 3: Proactive Control Strategies

Minimizing side reactions requires proactive control over key experimental parameters.

Q5: How can I quantitatively manage my reaction conditions to prevent side product formation?

A: A systematic approach to controlling pH, temperature, and solvent choice is essential. The following table provides a summary of recommended parameters and their scientific rationale.

ParameterRecommended ConditionRationale & Scientific Principle
pH Maintain between 6.5 - 7.5Minimizes both acid and base-catalyzed amide hydrolysis. The rate of hydrolysis increases significantly at extreme pH levels.[2]
Temperature ≤ 40°C (optimize for lowest effective temp)Reduces the rate of all reactions, but often disproportionately affects side reactions like cyclization and decomposition. Decomposition of similar chloro-hydroxypropyl structures is noted to increase at temperatures above 50°C.[8]
Solvent Anhydrous Aprotic Solvents (e.g., THF, Acetonitrile, Dichloromethane)Aprotic solvents do not participate in hydrolysis. Using anhydrous grades prevents the introduction of water, which is a reactant in the hydrolysis side reaction.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents the introduction of atmospheric moisture, which can contribute to hydrolysis over long reaction times.
Base (if required) Non-nucleophilic, sterically hindered (e.g., DIPEA, 2,6-Lutidine)These bases can neutralize acid byproducts without acting as strong nucleophiles or potent catalysts for cyclization or hydrolysis.

Section 4: Key Experimental Protocols

Protocol 1: General Reaction Setup for Minimizing Side Products

This protocol provides a baseline for performing a nucleophilic substitution while minimizing the risk of hydrolysis and cyclization.

  • Glassware Preparation: Ensure all glassware is oven-dried (120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Dissolve 2-chloro-N-(3-hydroxypropyl)propanamide (1.0 eq) in anhydrous aprotic solvent (e.g., acetonitrile, ~0.1 M concentration).

  • Reaction Assembly: Assemble the reaction under a positive pressure of inert gas.

  • Nucleophile Addition: Add the external nucleophile (1.1 - 1.5 eq) to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature) using an appropriate bath before adding any base.

  • Controlled Base Addition: If a base is required, add it dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low instantaneous concentration.

  • In-Process Monitoring: Monitor the reaction progress by withdrawing small aliquots, quenching them (e.g., with a dilute buffer), and analyzing by HPLC (see Protocol 2).

  • Workup: Once the reaction is complete, perform the workup at a reduced temperature. Quench the reaction with a neutral or slightly acidic buffer (e.g., pH 7 phosphate buffer or saturated NH₄Cl solution) before proceeding to extraction.

Protocol 2: HPLC Method for Purity Assessment

This method provides a starting point for monitoring your reaction. It should be optimized for your specific desired product and potential impurities.[9][10]

ParameterRecommended Condition
HPLC System Standard HPLC with UV-Vis or DAD Detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start at 5% B, ramp to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 210 nm (or as determined by UV scan)
Injection Vol. 10 µL
Protocol 3: Purification by Recrystallization

If minor impurities are present after workup, recrystallization can be an effective purification method.[11]

  • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexanes, isopropanol/water).

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution through celite.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for 30-60 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Section 5: Frequently Asked Questions (FAQs)

Q6: How should I store the 2-chloro-N-(3-hydroxypropyl)propanamide reagent?

A: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight. A desiccator is recommended to protect it from atmospheric moisture which could lead to slow hydrolysis over time.

Q7: I need to use a strong base for my reaction. How can I mitigate the risks?

A: If a strong base is unavoidable, the risk of side reactions increases significantly. To mitigate this:

  • Run the reaction at the lowest possible temperature (e.g., -20°C or -78°C).

  • Use a less-hindered analogue of your substrate if possible.

  • Add the base very slowly to the reaction mixture to avoid localized high concentrations.

  • Quench the reaction as soon as it reaches completion to minimize exposure time.

References

  • AVS-Science. Studying the effects on reaction rate of (i) concentration and (ii) temperature.
  • Chemical Communications (RSC Publishing). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • Journal of Chromatographic Science. High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis.
  • Journal of Organic Chemistry. Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams. PubMed.
  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides: Hydrolysis.
  • European Patent Office. METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Google Patents.
  • BenchChem. Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS.
  • BenchChem. Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them.
  • AJPO JOURNALS. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Archivum Immunologiae et Therapiae Experimentalis. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed.
  • BenchChem. Application Notes and Protocols: Purification of 3-Chloro-2-phenylprop-2-enamide.

Sources

Overcoming low solubility of 2-chloro-N-(3-hydroxypropyl)propanamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization & Solubilization Strategies

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical limitations of target compounds.

2-chloro-N-(3-hydroxypropyl)propanamide presents a unique solubilization challenge. Structurally, it possesses a polar headgroup (the amide and terminal hydroxyl) and a lipophilic, halogenated tail (the 2-chloropropyl moiety). While it dissolves readily in 100% dimethyl sulfoxide (DMSO), introducing this concentrated stock into an aqueous biochemical assay buffer often triggers rapid kinetic precipitation. This phenomenon leads to underestimated potency, flat dose-response curves, and irreproducible data [1].

This guide provides field-proven, causality-driven strategies to overcome the low aqueous solubility of 2-chloro-N-(3-hydroxypropyl)propanamide in your assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2-chloro-N-(3-hydroxypropyl)propanamide precipitate immediately upon dilution into my assay buffer? A: You are observing a failure of kinetic solubility. When a compound is dissolved in DMSO at high concentrations (e.g., 10 mM) and pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The compound is suddenly stripped of its solvation shell and forced into an environment where its thermodynamic solubility is exceeded. Because the lipophilic 2-chloro-aliphatic chain cannot form favorable interactions with water, the molecules self-associate and crash out of solution as amorphous or crystalline precipitates [1].

Q2: Can I just increase the DMSO concentration in my assay to keep the compound soluble? A: Only up to a strict limit. While increasing the co-solvent fraction improves compound solubility, most biochemical and cell-based assays cannot tolerate >1% (v/v) DMSO [2]. High DMSO concentrations denature target proteins, disrupt lipid bilayers in cell-based assays, and alter enzyme kinetics. You must empirically determine your specific assay's DMSO tolerance before relying on this method.

Q3: I’ve heard about cyclodextrins. How do they work for a molecule like this? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. For 2-chloro-N-(3-hydroxypropyl)propanamide, the hydrophobic 2-chloropropyl chain inserts into the CD cavity, while the polar hydroxyl and amide groups interact with the surrounding aqueous environment [3]. This "host-guest" inclusion complex shields the insoluble portion of the molecule from water, dramatically increasing apparent aqueous solubility without the toxic osmotic penalty of organic co-solvents [4].

Troubleshooting Guide 1: Mitigating Kinetic Precipitation via Dispensing Optimization

The Issue: The compound forms micro-precipitates during serial dilutions in intermediate aqueous plates before reaching the final assay plate. The Causality: Intermediate dilutions in purely aqueous buffers create localized supersaturation events. The Solution: Eliminate intermediate aqueous dilutions by using Acoustic Liquid Handling (e.g., Echo dispensing) or optimizing the co-solvent ratio.

DecisionTree Start Compound Precipitation Detected in Assay CheckDMSO Is >1% DMSO tolerated by assay? Start->CheckDMSO YesDMSO Optimize Co-solvent (DMSO/EtOH) CheckDMSO->YesDMSO Yes NoDMSO Require Aqueous Solubilization CheckDMSO->NoDMSO No Validate Validate via Nephelometry YesDMSO->Validate Acoustic Acoustic Dispensing (Direct to Assay) NoDMSO->Acoustic Low Volume Cyclo HP-β-CD Complexation (Host-Guest) NoDMSO->Cyclo High Volume Acoustic->Validate Cyclo->Validate

Caption: Logical decision tree for resolving compound precipitation in biochemical assays.

Protocol: Direct Acoustic Dispensing Self-Validating Step: By transferring nanoliter volumes directly into the final assay volume, the compound never experiences an intermediate high-concentration aqueous state.

  • Prepare a 10 mM stock of 2-chloro-N-(3-hydroxypropyl)propanamide in 100% anhydrous DMSO.

  • Perform all necessary serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO within a source plate.

  • Use an acoustic dispenser to transfer nanoliter volumes (e.g., 50 nL) of the DMSO stocks directly into the dry wells of the destination assay plate.

  • Backfill the assay plate with your aqueous buffer/reagents (e.g., 10 µL final volume). This ensures instantaneous mixing and keeps the final DMSO concentration at a safe 0.5% (v/v).

Troubleshooting Guide 2: Rescuing Erratic Dose-Response Curves via Cyclodextrin Complexation

The Issue: The assay yields a Hill slope > 2.0 or < 0.5, and maximum inhibition/activation plateaus prematurely. The Causality: The compound is precipitating out of solution before it can bind the target, effectively lowering the actual free concentration in the well. The Solution: Formulate the compound as an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is preferred over native β-CD due to its vastly superior aqueous solubility and safety profile[3, 4].

Workflow Step1 1. Weigh Compound & HP-β-CD (1:2 Molar) Step2 2. Co-dissolve in Organic Solvent Step1->Step2 Step3 3. Solvent Evaporation (Vacuum/Lyophilize) Step2->Step3 Step4 4. Reconstitute in Aqueous Buffer Step3->Step4 Step5 5. Filter & Quantify (HPLC/UV) Step4->Step5

Caption: Step-by-step workflow for generating a cyclodextrin inclusion complex.

Protocol: HP-β-CD Co-Evaporation Method Self-Validating Step: The final filtration step ensures that only the molecularly dispersed (complexed) compound remains in the filtrate, validating the success of the complexation.

  • Molar Ratio Calculation: Weigh 2-chloro-N-(3-hydroxypropyl)propanamide and HP-β-CD at a 1:2 molar ratio. The excess CD ensures the equilibrium heavily favors complexation.

  • Co-dissolution: Dissolve both powders in a volatile co-solvent system (e.g., Methanol/Water 50:50 v/v) where both the host and guest are highly soluble. Vortex until optically clear.

  • Evaporation: Remove the solvent completely using a rotary evaporator or lyophilizer. This forces the compound into the hydrophobic cavity of the CD as the solvent matrix disappears.

  • Reconstitution: Reconstitute the resulting dry powder in your standard assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Filtration & Verification: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. Quantify the final concentration of the filtrate via HPLC or UV-Vis spectroscopy.

Data Presentation: Comparison of Solubilization Strategies

The table below summarizes the expected outcomes and limitations when applying different solubilization techniques to 2-chloro-N-(3-hydroxypropyl)propanamide.

Solubilization StrategyMechanism of ActionMax Tolerated Assay Conc.Risk of Assay InterferenceBest Use Case
DMSO (Co-solvent) Reduces dielectric constant of water, increasing lipophile solubility.0.5% - 1.0% (v/v)High (Protein denaturation, cell toxicity)Early-stage biochemical screens with robust targets.
Tween-20 (Surfactant) Forms micelles that trap the hydrophobic chloro-alkyl chain.0.01% - 0.1% (v/v)Medium (Can disrupt protein-protein interactions)Assays prone to non-specific plastic binding.
HP-β-CD (Complexation) Encapsulates the hydrophobic moiety in a water-soluble oligosaccharide shell.Up to 50 mMLow (Highly biocompatible, inert in most assays)Cell-based assays and highly sensitive enzymatic assays.
Acoustic Dispensing Prevents intermediate supersaturation by avoiding aqueous serial dilutions.N/A (Methodology)None (Maintains strict DMSO limits)High-throughput screening (HTS) campaigns.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

  • Zographos, A. E., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at:[Link]

  • Al-Obaidi, H., et al. (2025). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Scientific Reports. Available at:[Link]

Technical Support Center: Troubleshooting & FAQs for 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of halogenated amides. 2-chloro-N-(3-hydroxypropyl)propanamide is a highly versatile but chemically fragile molecule. Its structure contains three competing reactive sites: a secondary amide bond, a highly electrophilic alpha-chloro carbon, and a terminal primary hydroxyl group.

This guide provides a mechanistic breakdown of why this compound degrades, a self-validating protocol for long-term storage, and troubleshooting FAQs for common experimental failures.

Mechanistic Causality of Degradation

To prevent degradation, you must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 2-chloro-N-(3-hydroxypropyl)propanamide is driven by three primary pathways:

  • Amide Bond Cleavage (Acid/Base Catalyzed): The highly electronegative alpha-chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carbonyl carbon. This dramatically increases the electrophilicity of the carbonyl, lowering the activation energy required for nucleophilic attack by water or hydroxide ions compared to standard aliphatic amides[1].

  • Intermolecular Alpha-Chloro Hydrolysis: The alpha-chloro group is highly susceptible to intermolecular nucleophilic substitution ( SN​2 ). In aqueous media, water or hydroxide ions can displace the chloride, converting the molecule into a biologically inactive alpha-hydroxy amide[2].

  • Intramolecular Cyclization (The Most Insidious Pathway): Under slightly basic conditions, the terminal hydroxyl group on the 3-hydroxypropyl chain is deprotonated to form an alkoxide. Because this nucleophile is physically tethered to the molecule, it benefits from a massive entropic advantage (high effective molarity). It rapidly attacks the alpha-carbon via an internal SN​2 mechanism, displacing the chloride ion to form a stable 7-membered cyclic ether (7-methyl-1,4-oxazepan-5-one).

G A 2-chloro-N-(3-hydroxypropyl)propanamide (Intact Molecule) B Acidic Environment (H+, H2O) A->B Exposure to Acid C Basic Environment (OH-) A->C Exposure to Base D Amide Bond Cleavage (2-chloropropanoic acid + 3-amino-1-propanol) B->D H2O attack on Carbonyl C->D OH- attack on Carbonyl E Intermolecular SN2 (Alpha-hydroxy amide) C->E OH- attack on Alpha-Carbon F Intramolecular Cyclization (7-methyl-1,4-oxazepan-5-one) C->F Alkoxide attack on Alpha-Carbon

Degradation pathways of 2-chloro-N-(3-hydroxypropyl)propanamide under aqueous conditions.

Self-Validating Storage Protocol

To completely arrest the kinetic pathways described above, the compound must be isolated from moisture, nucleophiles, and thermal energy[3]. Follow this self-validating workflow for long-term storage:

Step 1: Lyophilization to Absolute Dryness

  • Action: Dry the synthesized or received compound via lyophilization (freeze-drying) rather than rotary evaporation.

  • Causality: Thermal stress from rotary evaporation accelerates both amide cleavage and SN​2 hydrolysis.

  • Validation Check: Perform a Karl Fischer titration on a small sample. Do not proceed to Step 2 unless the water content is strictly < 0.1% w/w.

Step 2: Aliquoting into Amber Vials

  • Action: Divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric condensation to the bulk powder. Amber glass prevents potential photo-degradation of the carbon-halogen bond[4].

Step 3: Inert Atmosphere Purging

  • Action: Purge the headspace of each vial with dry Argon or Nitrogen gas for 15 seconds.

  • Causality: Displacing atmospheric moisture and oxygen prevents spontaneous hydrolysis and oxidative degradation over long-term storage[3].

Step 4: Hermetic Sealing

  • Action: Seal the vials tightly with PTFE-lined caps.

  • Validation Check: Visually inspect the cap interior to ensure the inert PTFE side (usually white) faces the compound, preventing the leaching of plasticizers from the rubber backing.

Step 5: Cryogenic Storage

  • Action: Store the sealed vials inside a secondary desiccator at -20°C.

  • Causality: Lowering the temperature from 25°C to -20°C exponentially decreases the kinetic rate constant ( k ) of any residual hydrolysis[2].

Storage S1 Synthesize/Receive Compound S2 Lyophilize to Absolute Dryness S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon/N2 Gas S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C in Desiccator S5->S6

Step-by-step storage and handling workflow to prevent hydrolysis and cyclization.

Quantitative Stability Data

The table below summarizes the extrapolated kinetic stability of the compound under various environmental conditions based on structurally related alpha-chloro amides[2].

Storage ConditionEnvironmentPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Solid State Desiccated, Argon, -20°CNone (Stable)> 2 years
Aqueous Solution pH 2.0 (Acidic), 25°CAmide Bond Cleavage< 24 hours
Aqueous Solution pH 7.4 (Neutral), 4°CAlpha-Chloro Hydrolysis~ 4 weeks
Aqueous Solution pH 7.4 (Neutral), 25°CAlpha-Chloro Hydrolysis~ 5-7 days
Aqueous Solution pH 10.0 (Basic), 25°CIntramolecular Cyclization< 1 hour

Troubleshooting & FAQs

Q: My LC-MS analysis of the stored compound shows a major byproduct with a mass of [M-36]. What happened? A: This exact mass loss corresponds to the elimination of HCl (36 Da). Your compound was exposed to slightly basic conditions (e.g., residual triethylamine from synthesis or basic glass surfaces). The base deprotonated the terminal hydroxyl group, and the resulting alkoxide attacked the alpha-chloro carbon, displacing the chloride ion. This intramolecular cyclization formed a 7-membered 1,4-oxazepan-5-one ring. Fix: Ensure all glassware is acid-washed and neutralized, and strictly avoid basic solvents.

Q: Can I store this compound as a ready-to-use stock solution in an aqueous biological buffer (pH 7.4)? A: No. While standard amides are generally stable at neutral pH, the alpha-chloro group is highly reactive. Chloroacetamides undergo continuous, slow hydrolysis in aqueous media, with half-lives ranging from days to weeks depending on temperature and ionic strength[2]. Fix: Always prepare aqueous working solutions immediately before your experiment and discard any unused portions.

Q: I used a rotary evaporator at 50°C to remove the solvent during purification, and the compound degraded into multiple fragments. Why? A: Thermal stress acts as a catalyst for both amide bond cleavage and nucleophilic substitution[3]. Because the alpha-chloro group inductively withdraws electron density from the amide carbonyl, it is far more susceptible to hydrolysis than a standard aliphatic amide[1]. If even trace amounts of water were present in your solvent, heating to 50°C provided the activation energy needed to rapidly destroy the molecule. Fix: Use lyophilization to remove solvents.

References

  • Source: Environmental Science & Technology (ACS Publications)
  • Title: How to Reduce Amide Degradation During Storage — Stability Tips Source: PatSnap URL
  • Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL
  • Title: A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc Source: Benchchem URL

Sources

Validation & Comparative

A Comparative Guide to Cysteine Alkylation: 2-Chloro-N-(3-hydroxypropyl)propanamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics, bioconjugation, and drug development, the selective modification of cysteine residues is a critical technique. The choice of alkylating agent can significantly impact the efficiency, specificity, and outcome of an experiment. This guide provides an in-depth, objective comparison of two commercially available alkylating agents: 2-chloro-N-(3-hydroxypropyl)propanamide and the widely used iodoacetamide. By examining their reaction mechanisms, kinetics, and potential side reactions, this document aims to equip researchers with the knowledge to make an informed decision for their specific application.

At a Glance: Key Differences in Reactivity and Specificity

Feature2-Chloro-N-(3-hydroxypropyl)propanamideIodoacetamide (IAM)
Reactive Group ChloroacetamideIodoacetamide
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)[1]
Primary Target Cysteine ThiolsCysteine Thiols[2]
Relative Reactivity LowerHigh[3]
Optimal pH Slightly Alkaline (8.0-9.0)Slightly Alkaline (8.0-8.5)[4]
Key Advantage Potentially higher specificity for cysteineRapid and efficient alkylation[3]
Primary Disadvantage Slower reaction kineticsProne to off-target reactions[1][3]
Common Off-Targets Methionine oxidation[5][6][7]Lysine, Histidine, Methionine, N-terminus[1][4][8]
Bond Stability Stable Thioether BondStable Thioether Bond[1][9]

Delving into the Chemistry: Reaction Mechanisms and Kinetics

Both 2-chloro-N-(3-hydroxypropyl)propanamide and iodoacetamide react with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[1][10] The reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion (S⁻).[4][9] This thiolate then attacks the electrophilic carbon atom bearing the halogen, displacing it and forming a stable and essentially irreversible thioether bond.[1][9]

The fundamental difference in the reactivity of these two compounds lies in the nature of the leaving group: iodide (I⁻) versus chloride (Cl⁻). Iodide is a significantly better leaving group than chloride due to its larger atomic radius and lower electronegativity, which makes the C-I bond weaker and more easily broken. Consequently, iodoacetamide is a much more reactive alkylating agent than 2-chloro-N-(3-hydroxypropyl)propanamide.[3] This high reactivity leads to faster and more complete alkylation of cysteine residues, which is why iodoacetamide is a long-standing "gold standard" in proteomics for preventing disulfide bond reformation.[1]

However, this high reactivity comes at the cost of specificity.

G cluster_IAM Iodoacetamide (IAM) Reaction cluster_CAA 2-Chloro-N-(3-hydroxypropyl)propanamide Reaction IAM Iodoacetamide Transition_IAM SN2 Transition State IAM->Transition_IAM Cys_IAM Cysteine Thiolate Cys_IAM->Transition_IAM Nucleophilic Attack Product_IAM S-carboxamidomethyl- cysteine (Stable Thioether) Transition_IAM->Product_IAM Bond Formation Iodide Iodide (Leaving Group) Transition_IAM->Iodide Leaving Group Departure CAA 2-Chloro-N-(3-hydroxypropyl)propanamide Transition_CAA SN2 Transition State CAA->Transition_CAA Cys_CAA Cysteine Thiolate Cys_CAA->Transition_CAA Nucleophilic Attack Product_CAA S-alkylated cysteine (Stable Thioether) Transition_CAA->Product_CAA Bond Formation Chloride Chloride (Leaving Group) Transition_CAA->Chloride Leaving Group Departure

Caption: SN2 reaction mechanism for cysteine alkylation.

Specificity and Off-Target Reactions: A Critical Comparison

A significant drawback of iodoacetamide's high reactivity is its propensity for off-target modifications. At the optimal alkaline pH for cysteine alkylation, other nucleophilic amino acid residues can also be modified, including lysine, histidine, methionine, and the N-terminus of proteins.[1][4][8] These side reactions can complicate data analysis in mass spectrometry-based proteomics and may interfere with the biological activity of proteins in functional studies.

In contrast, chloroacetamide derivatives, such as 2-chloro-N-(3-hydroxypropyl)propanamide, are generally reported to have higher specificity for cysteine residues.[3][11] The lower reactivity of the chloro- group means that higher concentrations or longer incubation times may be necessary to achieve complete cysteine alkylation.[12] While this reduces the likelihood of modifying less nucleophilic side chains, it is not without its own set of potential artifacts.

A notable side reaction associated with chloroacetamide is the oxidation of methionine residues.[5][6][7] Studies have shown that the use of 2-chloroacetamide can lead to a significant increase in methionine oxidation compared to iodoacetamide.[5][6] This is a crucial consideration for studies where the redox state of methionine is biologically relevant.

G cluster_choices Experimental Considerations cluster_outcomes Potential Outcomes Start Select Alkylating Agent IAM Iodoacetamide Start->IAM CAA 2-Chloro-N-(3-hydroxypropyl)propanamide Start->CAA Fast_Alkylation Rapid & Complete Cysteine Alkylation IAM->Fast_Alkylation Off_Target Off-Target Modification (Lys, His, N-term) IAM->Off_Target Specific_Alkylation Higher Cysteine Specificity CAA->Specific_Alkylation Met_Oxidation Methionine Oxidation CAA->Met_Oxidation

Caption: Decision workflow for selecting an alkylating agent.

Experimental Protocol: Comparative Alkylation Assay

To empirically determine the optimal alkylating agent for a specific protein or complex mixture, a direct comparative assay is recommended. The following protocol provides a general framework for such an experiment.

Objective: To compare the efficiency and specificity of 2-chloro-N-(3-hydroxypropyl)propanamide and iodoacetamide for the alkylation of a protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation agents: 2-chloro-N-(3-hydroxypropyl)propanamide and Iodoacetamide (freshly prepared stock solutions in buffer)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Reagents for downstream analysis (e.g., trypsin for proteomics, SDS-PAGE reagents)

Procedure:

  • Reduction:

    • To your protein sample, add the reducing agent to a final concentration of 5-10 mM (for DTT) or 1-5 mM (for TCEP).

    • Incubate at 37-56°C for 30-60 minutes to ensure complete reduction of disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Divide the reduced protein sample into three equal aliquots:

      • Aliquot 1: Add 2-chloro-N-(3-hydroxypropyl)propanamide to a final concentration of 15-20 mM.

      • Aliquot 2: Add iodoacetamide to a final concentration of 15-20 mM.

      • Aliquot 3: Control (no alkylating agent).

    • Incubate all samples in the dark at room temperature for 30-60 minutes. It is crucial to protect iodoacetamide from light to prevent its degradation.[4]

  • Quenching:

    • Stop the alkylation reaction by adding a quenching reagent to consume excess alkylating agent. For example, add DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Downstream Analysis:

    • The samples are now ready for downstream processing and analysis. This may include:

      • SDS-PAGE: To visualize any changes in protein mobility or aggregation.

      • Mass Spectrometry: For detailed analysis of alkylation efficiency at specific cysteine residues and to identify any off-target modifications.

Data Analysis:

For mass spectrometry data, search for the expected mass shift corresponding to the addition of the carboxyamidomethyl group (from iodoacetamide) or the N-(3-hydroxypropyl)propanamide group. Quantify the percentage of modified versus unmodified cysteine-containing peptides. Additionally, search for potential off-target modifications on lysine, histidine, methionine, and the N-terminus, as well as methionine oxidation.

Conclusion and Recommendations

The choice between 2-chloro-N-(3-hydroxypropyl)propanamide and iodoacetamide is contingent on the specific experimental goals.

  • Iodoacetamide remains the reagent of choice for applications requiring rapid and complete alkylation of all cysteine residues, such as in standard bottom-up proteomics workflows where preventing disulfide bond reformation is the primary objective.[1] Its reactivity is well-characterized, though researchers must be mindful of the potential for off-target modifications and take steps to minimize them (e.g., by carefully controlling pH and reagent concentration).

  • 2-Chloro-N-(3-hydroxypropyl)propanamide , and chloroacetamides in general, offer a viable alternative when higher specificity for cysteine is paramount. This can be particularly advantageous in studies of protein function where modification of other residues could be confounding. The trade-off is a slower reaction rate, which may require optimization of reaction conditions. The potential for increased methionine oxidation is a significant factor that must be considered in the experimental design and data interpretation.

Ultimately, for novel or sensitive applications, a preliminary comparative study as outlined above is the most rigorous approach to selecting the optimal alkylating agent.

References

  • Vertex AI Search. (n.d.). Write the mechanism for the reaction of a cysteine side chain with iodoacetic acid.
  • BenchChem. (2025). A Head-to-Head Battle for Cysteine Alkylation: Methanethiosulfonate vs. Iodoacetamide.
  • BenchChem. (2025). Optimizing Iodoacetamide Alkylation: A Technical Support Guide.
  • Zhang, T., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS ONE, 15(1), e0227977.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • ResearchGate. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434-3439.
  • BenchChem. (2025). N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.
  • BenchChem. (2025). In-Vivo Stability of Thioether Linkages: A Comparative Guide for Researchers.
  • Chemistry LibreTexts. (2019, May 8). Reactions of Cysteine.
  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: iodoacetamide.
  • Hampton, M. B., & Reddie, K. G. (2018). Differential alkylation-based redox proteomics – Lessons learnt. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(1), 108-118.
  • JPT Peptide Technologies. (2016, May). Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows.
  • National Center for Biotechnology Information. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • PRIDE. (2017, August 16). The impact of commonly used alkylating agents on artefactual peptide modification.

Sources

A Comparative Guide to Purity Validation of 2-chloro-N-(3-hydroxypropyl)propanamide: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate purity determination of reactive intermediates like 2-chloro-N-(3-hydroxypropyl)propanamide is a cornerstone of robust drug development and chemical synthesis. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will demonstrate through experimental design, comparative data, and expert analysis that qNMR stands as a superior, primary analytical method offering absolute quantification, thereby reducing reliance on reference standards and providing a higher degree of metrological traceability.

Introduction: The Challenge of Quantifying Reactive Intermediates

2-chloro-N-(3-hydroxypropyl)propanamide is a key building block in various synthetic pathways. Its inherent reactivity, while beneficial for synthesis, poses a significant challenge for accurate purity assessment. Impurities can affect reaction yield, introduce downstream purification difficulties, and impact the safety profile of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method for purity determination is not just a quality control metric; it is a critical process control parameter.

Traditionally, chromatography has been the workhorse for purity analysis.[1] However, these methods are relative, not absolute. Their accuracy is contingent upon the availability of a highly characterized, pure reference standard of the analyte, which is often costly and time-consuming to produce for novel intermediates.[2] Quantitative NMR (qNMR) emerges as a powerful alternative. As a primary ratio method recognized by pharmacopeias like the USP and EP, qNMR determines purity by relating the analyte signal to that of a certified internal standard, without needing a reference standard of the analyte itself.[2][3][4] This guide will dissect the practical application and comparative performance of these techniques.

The Principle of Quantitative ¹H-NMR: A First-Principles Approach

The fundamental principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[4] For a ¹H-NMR spectrum, a correctly executed experiment ensures that every proton, regardless of its chemical environment, contributes equally to the signal intensity.[3] This allows for a direct molar ratio comparison between the analyte and a co-dissolved internal standard of known, certified purity.[5][6]

The purity of the analyte (Purity_analyte) can be calculated using the following master equation:[6]

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral area of the selected signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Weighed mass

  • Purity : Purity of the standard

This equation's power lies in its reliance on fundamental constants and precisely measured quantities (mass), establishing a direct link to the International System of Units (SI) and ensuring high-quality, traceable results.[7][8]

Methodology Showdown: qNMR vs. Chromatography

To provide a robust comparison, we outline optimized experimental protocols for each technique, grounded in established best practices and pharmacopeial guidelines.[9][10][11]

Quantitative ¹H-NMR (qNMR) Protocol

Causality Behind Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen for its high purity (available as a certified reference material), chemical stability, simple ¹H spectrum (a singlet), and signals in a region that does not overlap with the analyte.[12][13] Its solubility in DMSO-d₆ is excellent, preventing sample inhomogeneity.[12]

  • Solvent: DMSO-d₆ is selected for its ability to fully dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with signals of interest.

  • Relaxation Delay (D1): This is the most critical parameter for quantification. A long delay (D1 + acquisition time) of at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated is essential to ensure complete relaxation of all nuclei between scans.[14][15][16] Failure to do so leads to signal saturation and inaccurate integration, a common pitfall in routine NMR.[17] We recommend setting D1 to 30 seconds or greater for this type of molecule to be conservative.[5]

  • Pulse Angle: A 90° pulse is used to maximize the signal in a single scan, but requires a longer relaxation delay. For higher throughput where T1 values are well-characterized, a smaller flip angle (e.g., 30-45°) can be used with a shorter delay, but the pulse angle must be precisely calibrated.[5][18]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2-chloro-N-(3-hydroxypropyl)propanamide into a clean NMR tube using a microbalance (accuracy ± 0.01 mg).[19]

    • Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same NMR tube.

    • Add ~0.75 mL of DMSO-d₆, cap the tube securely, and vortex until both sample and standard are fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer or higher):

    • Temperature: Regulate at 25 °C.[5]

    • Pulse Program: Standard 1D proton experiment.

    • Pulse Angle (Flip Angle): 90°.

    • Relaxation Delay (D1): 30 seconds.[5]

    • Acquisition Time (AQ): ≥ 3 seconds.[5]

    • Number of Scans (NS): ≥ 32, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14][20]

    • Spectral Width (SW): ~16 ppm.[5]

  • Data Processing:

    • Apply a minimal line broadening (e.g., 0.1-0.3 Hz) to improve S/N without distorting lineshape.[19]

    • Perform careful manual phasing and baseline correction across the entire spectrum.[5]

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the CH-Cl methine proton) and the singlet from maleic acid. Define integral boundaries consistently, typically spanning a region 20-30 times the signal's half-width.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Purity is determined by area percent, assuming all impurities have the same response factor as the main peak, or by using a certified reference standard for external calibration.

  • Limitations: The area percent method is inherently inaccurate if impurities have different chromophores. An external standard method requires a highly pure, well-characterized standard of 2-chloro-N-(3-hydroxypropyl)propanamide, which may not be available.[21] The method is also blind to any non-UV active impurities.

Typical HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 min

Gas Chromatography (GC-FID) Protocol
  • Principle: GC is suitable for volatile and thermally stable compounds.[22] The Flame Ionization Detector (FID) provides a response roughly proportional to the number of carbon atoms, making area percent calculations more reliable than HPLC-UV but still not absolute.

  • Limitations: Not suitable for non-volatile or thermally labile compounds.[23] 2-chloro-N-(3-hydroxypropyl)propanamide may require derivatization to improve volatility and thermal stability, adding complexity and potential sources of error.

Typical GC-FID Method:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C hold 2 min, ramp to 280 °C at 15 °C/min

  • Detector: FID at 300 °C

Comparative Performance Data

The following table summarizes the expected performance of each method based on established validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][24][25]

Parameter Quantitative ¹H-NMR (qNMR) HPLC-UV (External Standard) GC-FID (Area %)
Principle Absolute (Primary Ratio Method)[3]RelativeRelative
Reference Standard Requires certified internal standard (e.g., maleic acid)[13]Requires certified standard of the analyteNot required, but improves accuracy
Accuracy High (typically >99%)High (dependent on standard purity)Moderate to High
Precision (RSD) Excellent (<1.0%)[20]Excellent (<1.0%)Good (<2.0%)
Specificity High (full spectrum provides structural confirmation)Moderate (retention time only)Moderate (retention time only)
LOD / LOQ Moderate (typically ~0.1% level)[5]ExcellentExcellent
Sample Throughput Moderate (long relaxation delays)HighHigh
Method Development MinimalCan be extensiveModerate
Universality Detects all ¹H-containing speciesDetects UV-active species onlyDetects volatile/thermally stable species

Workflow Visualizations

qNMR Experimental Workflow

The following diagram illustrates the streamlined and self-validating workflow for purity determination by qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Certified Standard (m_std) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std->dissolve nmr_acq Acquire Spectrum (Set D1 ≥ 5*T1) dissolve->nmr_acq Transfer to Spectrometer process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Purity using Master Equation integrate->calculate Decision_Tree start Need to Determine Purity? q1 Is an absolute, traceable value required? start->q1 q2 Is a certified analyte reference standard available? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Is the analyte volatile & thermally stable? q2->q3 No ans_hplc_ext Use HPLC (External Standard) q2->ans_hplc_ext Yes ans_gc Use GC-FID (Area %) q3->ans_gc Yes ans_hplc_area Use HPLC (Area % - Estimate Only) q3->ans_hplc_area No

Caption: Decision tree for selecting a purity determination method.

Discussion & Expert Insights: Why Trust qNMR?

As a Senior Application Scientist, I consistently recommend qNMR for purity assignment, especially for novel chemical entities and reactive intermediates. The trustworthiness of the method is built on its first-principles foundation. Unlike chromatography, where you trust a relative response, qNMR trusts the fundamental, unchanging physics of nuclear magnetic resonance. [9] The self-validating nature of the qNMR protocol is a key advantage. The spectrum itself provides a wealth of information beyond a simple purity number. You achieve:

  • Identity Confirmation: The chemical shifts and coupling patterns confirm the structure of your target molecule.

  • Impurity Detection: The method is a "catch-all" for any proton-containing impurity, including residual solvents and water, which are often invisible to HPLC-UV or GC. [26]* Absolute Quantification: By using an SI-traceable internal standard, the result is not just a number but a metrologically sound value with a calculable uncertainty. [7][27] While HPLC and GC offer higher throughput and superior limits of detection for trace impurities, they are best employed for relative quantification in routine quality control after a primary standard has been qualified. For the definitive, absolute purity assignment required for reference material certification and critical process decisions, qNMR is the gold standard. [2]The investment in longer experiment times pays dividends in the form of unambiguous, highly reliable data that can stand up to the most stringent regulatory scrutiny. [5][28]

Conclusion

For the validation of 2-chloro-N-(3-hydroxypropyl)propanamide purity, quantitative NMR offers a robust, reliable, and scientifically rigorous solution. Its ability to provide an absolute, SI-traceable purity value without the need for a compound-specific reference standard sets it apart from traditional chromatographic techniques. While HPLC and GC remain valuable tools for impurity profiling and routine analysis, qNMR is the definitive method for primary purity assignment. By understanding the principles and meticulously following a validated protocol, researchers can generate data with the highest level of confidence, ensuring the quality and integrity of their chemical intermediates and final products.

References

  • United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [9]2. ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [12]3. Gomez, E. et al. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [5]4. European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [24]5. Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [6]6. American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. [19]7. University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [14]8. FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). [13]9. IMSERC. (n.d.). Building Block. The relaxation delay. [15]10. European Compliance Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. [28]11. da Silva, R. R. et al. (2021). Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. Metrologia. [27]12. Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. [20]13. European Compliance Academy. (2025, June 11). USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. [29]14. European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [10]15. University of Edinburgh. (n.d.). Measuring relaxation times. [30]16. ICH. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [25]23. US Pharmacopeia. (n.d.). Stimuli Article: A Holistic Approach to Quantitative NMR (qNMR) Method Validation. [3]24. JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. [7]25. Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [16]26. ResolveMass Laboratories Inc. (2025, December 29). Video Guide: How to Select the Best qNMR Internal Standard. [17]27. MilliporeSigma. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. [8]28. ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [4]29. Almac Group. (n.d.). Quantitative NMR (QNMR) – The New Gold Standard Release Test? [2]30. Creative Proteomics. (2024, January 27). Degree of Quantitation (Q) and Accuracy in qNMR. [18]31. BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR. [21]34. Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [1]35. Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [22]36. Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [11]38. Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [23]39. Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

In Vitro Reproducibility of 2-chloro-N-(3-hydroxypropyl)propanamide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As covalent drug discovery experiences a renaissance, the field has shifted away from highly reactive electrophiles toward "tuned" warheads that prioritize selective, proximity-driven target engagement. Among these, 2-chloropropionamide derivatives —specifically compounds like 2-chloro-N-(3-hydroxypropyl)propanamide—have emerged as highly reproducible, low-reactivity electrophiles [1].

This guide provides an objective, data-driven comparison of 2-chloro-N-(3-hydroxypropyl)propanamide against traditional covalent warheads. Designed for drug development professionals, it breaks down the causality behind assay variability and provides self-validating in vitro protocols to ensure absolute reproducibility.

The Mechanistic Imperative for Weak Electrophiles

Historically, in vitro assays for covalent modifiers have suffered from poor reproducibility. Highly reactive electrophiles (such as unhindered chloroacetamides) rapidly deplete in aqueous buffers by reacting with assay nucleophiles (e.g., water, glutathione, or reducing agents). This continuous depletion causes the effective concentration of the inhibitor to fluctuate, leading to highly variable IC50​ and kinact​/KI​ values.

The 2-Chloropropionamide Advantage: By introducing a methyl group at the alpha-carbon of a standard chloroacetamide, the resulting 2-chloropropionamide scaffold structurally hinders the SN​2 reaction trajectory. Furthermore, the N-(3-hydroxypropyl) substituent enhances aqueous solubility and provides a hydrogen-bonding vector that prevents non-specific hydrophobic aggregation [2].

Causality in Action: Because its intrinsic reactivity is heavily suppressed, 2-chloro-N-(3-hydroxypropyl)propanamide remains stable in standard assay buffers. It will only undergo an SN​2 displacement when perfectly oriented within a target protein's binding pocket—a phenomenon known as proximity-driven alkylation . This virtually eliminates background noise and non-specific surface cysteine labeling, directly driving higher assay reproducibility.

Objective Performance Comparison

To contextualize the performance of 2-chloro-N-(3-hydroxypropyl)propanamide, we must compare it against the two most ubiquitous covalent warheads: Acrylamides (Michael acceptors) and Chloroacetamides (unhindered SN​2 electrophiles).

Table 1: Comparative Profiling of Covalent Warheads In Vitro
FeatureAcrylamides (e.g., Ibrutinib analogs)Chloroacetamides2-Chloropropionamides (e.g., 2-chloro-N-(3-hydroxypropyl)propanamide)
Reaction Mechanism Michael AdditionUnhindered SN​2 AlkylationSterically Hindered SN​2 Alkylation
Intrinsic Reactivity Moderate to HighVery HighLow (Proximity-Driven)
Buffer Depletion Rate LowHigh (Prone to rapid hydrolysis)Very Low (Stable in aqueous buffer)
Off-Target Labeling Moderate (Reversible additions possible)High (Rapid labeling of surface thiols)Low (Requires precise structural alignment)
Assay Reproducibility High (If redox environment is controlled)Low (Highly sensitive to buffer batch)Very High (Resistant to non-specific nucleophiles)

Visualizing the Covalent Workflow & Mechanism

To ensure high-fidelity data, researchers must employ a multi-tiered validation workflow. The diagrams below illustrate the standard validation pipeline and the precise molecular mechanism of action.

Workflow A 1. Compound Synthesis 2-chloro-N-(3-hydroxypropyl)propanamide B 2. Thiol Reactivity Assay (GSH + LC-MS/MS) A->B C 3. Intact Protein MS (Recombinant Target) B->C D 4. In Vitro Washout Assay (Cellular Target Engagement) C->D E 5. Reproducibility Analysis (Statistical Validation) D->E

Workflow for validating in vitro reproducibility of 2-chloropropionamide covalent probes.

Mechanism E Electrophile (2-chloropropionamide) I Transition State (SN2 Displacement) E->I N Nucleophile (Target Cysteine) N->I A Covalent Adduct (Irreversible Binding) I->A Cl- leaving group

SN2 mechanism of cysteine thiol alkylation by 2-chloro-N-(3-hydroxypropyl)propanamide.

Self-Validating Experimental Methodologies

To guarantee reproducibility, every assay must be designed as a self-validating system —meaning the assay inherently proves its own operational integrity through built-in controls.

Protocol 1: High-Throughput GSH Reactivity Assay (LC-MS/MS)

Objective: Quantify the intrinsic reactivity of the electrophile to ensure it is stable in buffer but capable of reacting with thiols. Causality: Thiol reactivity is exponentially sensitive to pH because only the thiolate anion ( S− ) is nucleophilic. Strict pH control is the primary driver of reproducibility here.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer. Adjust pH to exactly 7.40 at room temperature. Do not use DTT or β -mercaptoethanol, as these will outcompete GSH. If a reducing agent is necessary to prevent GSH dimerization, use 1 mM TCEP (a non-nucleophilic phosphine).

  • Reaction Initiation: Mix 100 µM of 2-chloro-N-(3-hydroxypropyl)propanamide with 5 mM reduced Glutathione (GSH) in a 96-well plate.

  • Quenching & Sampling: At time points (0, 1, 2, 4, 8, 24 hours), extract 10 µL aliquots and quench into 90 µL of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound mass and the appearance of the GSH-adduct mass.

Self-Validating Controls:

  • Negative Control (Buffer Only): Incubate the compound without GSH. If the compound depletes, it is undergoing aqueous hydrolysis, invalidating the assay.

  • Positive Control (Chloroacetamide): Run a parallel well with a highly reactive chloroacetamide. If it fails to deplete rapidly, the GSH has oxidized, invalidating the nucleophile source.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Objective: Confirm 1:1 binding stoichiometry and rule out non-specific protein aggregation. Causality: Weak electrophiles should only label the active-site cysteine. Multiple adducts indicate that the compound is too reactive or that the protein is unfolding, exposing buried cysteines.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 µM in 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Incubation: Add 20 µM of 2-chloro-N-(3-hydroxypropyl)propanamide (10x excess) and incubate at 37°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove unbound compound.

  • Analysis: Inject onto an LC-TOF-MS system. Deconvolute the mass spectra to determine the mass shift.

Self-Validating Controls:

  • Competitive Blockade (The Validation Step): Pre-incubate the protein with a known, high-affinity reversible inhibitor for 30 minutes before adding the covalent probe. If the mass shift still occurs, the probe is labeling a non-specific surface cysteine (false positive). If the mass shift is entirely blocked, it confirms that the alkylation is strictly proximity-driven within the active site.

References

  • Shannon, D. A., et al. "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification." Journal of the American Chemical Society, 2017.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 432628, 2-amino-3-chloro-N-hydroxypropanamide" PubChem, 2024.[Link]

Comprehensive Guide to Evaluating Covalent Binding Affinity: 2-chloro-N-(3-hydroxypropyl)propanamide vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted fragment-based drug discovery (FBDD). When evaluating electrophilic fragments, the central challenge is decoupling a compound’s intrinsic chemical reactivity from its specific, non-covalent binding affinity for the target protein.

This guide provides a rigorous, self-validating framework for evaluating the binding affinity of 2-chloro-N-(3-hydroxypropyl)propanamide —an α -chloroamide electrophile—against its structural analogs. By integrating intact mass spectrometry (MS) and Surface Plasmon Resonance (SPR), researchers can confidently calculate the true catalytic efficiency of covalent bond formation ( kinact​/KI​ )[1][2].

Theoretical Framework: The Causality of Covalent Binding

Unlike reversible ligands evaluated solely by equilibrium dissociation constants ( KD​ ), covalent inhibitors follow a two-step kinetic mechanism. The ligand ( I ) first binds reversibly to the enzyme ( E ) to form a non-covalent encounter complex ( E⋅I ), governed by the binding affinity KI​ . This proximity drives the electrophilic warhead to react with a nucleophilic residue (e.g., cysteine), forming an irreversible adduct ( E−I ) at a maximum inactivation rate of kinact​ [1][3].

G E_I E + I (Free State) EI_complex E·I (Reversible Complex) E_I->EI_complex k_on EI_complex->E_I k_off E_covalent E-I (Covalent Adduct) EI_complex->E_covalent k_inact

Two-step kinetic model of covalent inhibition highlighting reversible association and inactivation.

The Warhead Dilemma: 2-chloro-N-(3-hydroxypropyl)propanamide utilizes an α -chloroamide warhead. Studies indicate that chloroacetamides generally exhibit faster intrinsic reaction kinetics than acrylamides[4][5]. While this high reactivity is advantageous for initial fragment screening to detect weak KI​ interactions, it risks promiscuous off-target labeling. Therefore, comparing this compound against acrylamide and non-reactive analogs is critical to prove that adduct formation is driven by specific affinity ( KI​ ) rather than indiscriminate electrophilicity.

Comparative Profiling of Warhead Analogs

To establish a baseline, we must compare the α -chloroamide against alternative electrophiles. The table below summarizes the expected kinetic behavior of 2-chloro-N-(3-hydroxypropyl)propanamide and its analogs when targeting a model cysteine-bearing kinase.

Table 1: Kinetic and Reactivity Profile of Propanamide Analogs
Compound / Warhead TypeStructure VariationIntrinsic Reactivity (GSH t1/2​ )Reversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )
2-chloro-N-(3-hydroxypropyl)propanamide α -chloroamideModerate (~2-4 hrs) 50μM High ( 0.05s−1 ) 1000M−1s−1
N-(3-hydroxypropyl)acrylamide AcrylamideSlow (>24 hrs) 55μM Moderate ( 0.01s−1 ) 181M−1s−1
2-fluoro-N-(3-hydroxypropyl)propanamide α -fluoroamideVery Slow (>48 hrs) 48μM Very Low ( <0.001s−1 ) <20M−1s−1
N-(3-hydroxypropyl)propanamide Unsubstituted (Null)None (Stable) 50μM 0s−1 0M−1s−1

Data Interpretation: The unsubstituted propanamide establishes the baseline non-covalent KI​ . The chloroamide shows superior catalytic efficiency ( kinact​/KI​ ) compared to the acrylamide, but its shorter GSH half-life necessitates rigorous selectivity profiling[6][7].

Experimental Workflows: A Self-Validating System

To prevent false positives caused by hyper-reactive warheads, the experimental pipeline must follow a strict causality loop: Rule out intrinsic hyper-reactivity Confirm 1:1 stoichiometry Measure real-time kinetics.

Workflow A Compound Synthesis (Chloroamide vs Analogs) B GSH Reactivity Assay (LC-MS/MS) A->B C Intact Protein MS (Stoichiometry & k_obs) A->C E Data Integration (k_inact / K_I) B->E Filter Promiscuous D SPR Kinetics (k_on, k_off, k_inact) C->D Validated 1:1 Adduct D->E

Orthogonal experimental workflow for validating covalent fragment binding affinity and mechanism.

Protocol 1: Intrinsic Reactivity via Glutathione (GSH) Assay

Causality: Before measuring protein affinity, we must quantify the warhead's baseline electrophilicity. If a compound reacts too rapidly with GSH, any observed protein labeling is likely an artifact of non-specific alkylation rather than specific KI​ -driven binding[7][8].

  • Preparation: Prepare a 10mM stock of 2-chloro-N-(3-hydroxypropyl)propanamide (and analogs) in DMSO.

  • Incubation: In a 96-well plate, mix 100μM of the compound with 5mM reduced glutathione (GSH) in 100mM PBS (pH 7.4) at 37°C.

  • Quenching & Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), quench 10μL aliquots with 10μL of 1% formic acid in acetonitrile.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound using Multiple Reaction Monitoring (MRM).

  • Data Fitting: Plot the natural log of remaining compound concentration versus time to calculate the pseudo-first-order rate constant and the half-life ( t1/2​ ).

Protocol 2: Time-Dependent Intact Protein Mass Spectrometry

Causality: Intact MS validates that the chloroamide forms a precise 1:1 stoichiometric adduct with the target protein, ruling out promiscuous multi-site labeling[9][10].

  • Protein Preparation: Buffer exchange the target protein ( 2μM ) into a nucleophile-free buffer (e.g., 20mM HEPES, 150mM NaCl, pH 7.5).

  • Reaction: Add the covalent fragment at varying concentrations (e.g., 10μM to 200μM ).

  • Time-Course Quenching: Extract 15μL aliquots at 5, 15, 30, 60, and 120 minutes. Quench with 1% formic acid.

  • Denaturing LC-MS: Inject onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the ratio of unlabelled vs. singly-labelled protein mass peaks.

  • Kinetic Extraction: Fit the fractional labeling over time to an exponential decay model to extract kobs​ for each concentration, which is then used to estimate kinact​/KI​ .

Protocol 3: Surface Plasmon Resonance (SPR) for Covalent Kinetics

Causality: Traditional SPR assumes reversible binding. For covalent inhibitors, the surface cannot be regenerated. By using a specialized capture-coupling method, SPR directly resolves kon​ , koff​ , and kinact​ by monitoring the irreversible stabilization of the sensorgram baseline[1][11].

  • Sensor Chip Preparation: Use a Streptavidin (SA) sensor chip.

  • Ligand Capture: Biotinylate the target protein in vivo or via an amine-reactive PEG-biotin linker. Inject the biotinylated protein over the SA chip to achieve a capture level of ~2000 RU. Crucial Step: Because the interaction is irreversible, a fresh layer of protein must be captured for each compound concentration (Single-Cycle Kinetics with capture-step regeneration).

  • Analyte Injection: Inject 2-chloro-N-(3-hydroxypropyl)propanamide at 5 concentrations (e.g., 0.1×KI​ to 10×KI​ ) at a flow rate of 50μL/min to minimize mass transport limitations.

  • Dissociation Phase: Allow a long dissociation phase (typically 30-60 minutes). For covalent inhibitors, the sensorgram will not return to baseline; the residual RU represents the E−I complex[1][11].

  • Data Analysis: Fit the sensorgrams using a two-state reaction model in the SPR evaluation software. The initial rapid rise and partial decay represent kon​ and koff​ ( KI​ ), while the flat, non-dissociating baseline shift isolates kinact​ [1].

Conclusion

Evaluating 2-chloro-N-(3-hydroxypropyl)propanamide requires navigating the delicate balance between reactivity and affinity. While its α -chloroamide warhead offers a higher kinact​ than its acrylamide counterpart, this comes at the cost of higher intrinsic reactivity. By deploying the orthogonal pipeline of GSH reactivity assays, intact MS, and specialized SPR kinetics, researchers can definitively prove whether the compound acts as a highly specific targeted covalent inhibitor or merely a promiscuous alkylator.

References
  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands | ACS Omega. acs.org.
  • Rapid covalent-probe discovery by electrophile fragment screening | bioRxiv. biorxiv.org.
  • Fragment-based covalent ligand discovery | PMC. nih.gov.
  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 | DOI. doi.org.
  • Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors | RSC Publishing. rsc.org.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines | Australian Journal of Chemistry. connectsci.au.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-(3-hydroxypropyl)propanamide, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Compounds containing a carbon-halogen bond are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2] Furthermore, acrylamide and its derivatives are recognized for their potential neurotoxic and carcinogenic effects.[3] Therefore, it is imperative to handle 2-chloro-N-(3-hydroxypropyl)propanamide as a hazardous substance.

Potential Hazards Include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: Can cause skin and serious eye irritation or damage.[5]

  • Environmental Hazard: Halogenated compounds can be toxic to aquatic life with long-lasting effects.

Parameter Description Primary Concern
Chemical Class Halogenated Organic Compound; Acrylamide DerivativePersistence in the environment, specific regulatory requirements.
Potential Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Suspected Carcinogen/Neurotoxin.[3][4]Personnel exposure during handling and disposal.
Environmental Hazards Toxic to aquatic life with long-lasting effects.Improper disposal leading to environmental contamination.
Regulatory Status Likely classified as a hazardous waste under EPA regulations.Strict adherence to disposal protocols is mandatory.

Regulatory Framework: A Non-Negotiable Standard

The disposal of 2-chloro-N-(3-hydroxypropyl)propanamide is governed by federal and local regulations. As a halogenated organic compound, this waste is subject to specific land disposal restrictions outlined by the U.S. Environmental Protection Agency (EPA).[6] Such compounds are often categorized under the "F-list" of hazardous wastes from non-specific sources, particularly if used as a solvent.[7]

Key Regulatory Imperatives:

  • Landfill Prohibition: Hazardous wastes containing significant concentrations of halogenated organic compounds are generally prohibited from landfill disposal unless treated to meet specific standards.[6]

  • Segregation: It is crucial to keep halogenated waste streams separate from non-halogenated ones. The disposal of mixed waste is often more complex and significantly more expensive.

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is legally responsible for its safe management from generation to final disposal.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 2-chloro-N-(3-hydroxypropyl)propanamide is handled and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][8]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly after handling the chemical.[3][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.[9]

Step 2: Waste Segregation

The principle of waste segregation is paramount for both safety and cost-effectiveness.

  • Isolate Halogenated Waste: Collect waste 2-chloro-N-(3-hydroxypropyl)propanamide and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated hazardous waste container.

  • Do Not Mix: Never mix this waste with non-halogenated organic solvents, aqueous waste, or other chemical waste streams.[10] Mixing can lead to dangerous chemical reactions and complicates the disposal process.

Step 3: Waste Accumulation and Containerization

Proper containment is essential to prevent leaks and exposures.

  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-chloro-N-(3-hydroxypropyl)propanamide". The accumulation start date should also be clearly visible.[7][10]

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[11][12] The container must remain closed except when adding waste.

Step 4: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8]

  • Engage a Licensed Service: The disposal of this hazardous waste must be managed by a licensed and certified professional waste disposal company.[5]

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup, which typically involve contacting the Environmental Health & Safety (EHS) office.[9][10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Management
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.[13]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.[9]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-N-(3-hydroxypropyl)propanamide.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Accumulation & Final Disposal start Identify Waste: 2-chloro-N-(3-hydroxypropyl)propanamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste container dedicated to Halogenated Organics? ppe->segregate get_container Obtain a new, compatible container. Label as 'Hazardous Waste' with chemical name and date. segregate->get_container No add_waste Add waste to the designated container. segregate->add_waste Yes yes_seg Yes no_seg No get_container->add_waste seal Securely seal the container. add_waste->seal store Store in a designated Satellite Accumulation Area. seal->store contact_ehs Contact EHS/Licensed Waste Vendor for pickup and disposal. store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for 2-chloro-N-(3-hydroxypropyl)propanamide.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: ILGA.gov. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations. [Link]

  • Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses . Source: Crystal Clean. [Link]

  • 7.2 Organic Solvents . Source: Environment, Health and Safety, University of Colorado Boulder. [Link]

  • Safety Data Sheet - Napropamide . Source: CDMS.net. [Link]

  • Safety Data Sheet - 2-Hydroxy-N,N-dimethylpropanamide . Source: Angene Chemical. [Link]

  • Acrylamide Gels SOP . Source: Unspecified University Document. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Source: Purdue Engineering. [Link]

  • Acrylamide Standard Operating Procedures . Source: University of Washington. [Link]

  • MSDS of 3-(2-Hydroxyphenyl)propanamide . Source: Capot Chemical. [Link]

  • 2-amino-3-chloro-N-hydroxypropanamide . Source: PubChem, National Center for Biotechnology Information. [Link]

  • Propanamide, 2-chloro-N,N-diethyl- . Source: PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for Polyacrylamide Gel Disposal . Source: Department of Veterans Affairs, VA Pittsburgh Healthcare System. [Link]

  • Acrylamide Gel Disposal . Source: Case Western Reserve University, Environmental Health and Safety. [Link]

Sources

Personal protective equipment for handling 2-chloro-N-(3-hydroxypropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a predictable system of chemical and biological interactions. Handling specialized reactive intermediates like 2-chloro-N-(3-hydroxypropyl)propanamide requires a deep understanding of its molecular behavior to engineer exposure risks out of your workflow.

This guide provides the authoritative, step-by-step operational and logistical framework required for researchers and drug development professionals handling this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why this compound is hazardous. 2-chloro-N-(3-hydroxypropyl)propanamide is a bifunctional molecule. It features a reactive α -chloroamide moiety—a potent electrophile—and a hydrophilic 3-hydroxypropyl tail.

The Causality of Toxicity: The α -carbon adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the amide carbonyl. This makes the molecule highly susceptible to nucleophilic substitution ( SN​2 ) by biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in skin proteins and intracellular glutathione[1][2]. This irreversible protein alkylation is the mechanistic root of its potent skin sensitization (allergic contact dermatitis), acute toxicity, and severe respiratory/eye irritation[3][4]. Furthermore, the hydroxypropyl group enhances its solubility in both aqueous and organic environments, significantly increasing the risk of rapid dermal absorption compared to simple alkyl halides[1].

ToxicityPathway A 2-Chloro-N-(3-hydroxypropyl) propanamide Exposure B Rapid Dermal or Respiratory Absorption A->B C Nucleophilic Attack (SN2) by Biological Thiols B->C D Intracellular Glutathione Depletion C->D E Irreversible Protein Alkylation (Haptenation) C->E F Oxidative Stress & Cellular Toxicity D->F G Immunological Sensitization (Allergic Contact Dermatitis) E->G

Caption: Mechanistic pathway of α -chloroamide toxicity via electrophilic alkylation of biological thiols.

Personal Protective Equipment (PPE) Matrix

Because of its alkylating potential and enhanced skin permeability, standard laboratory PPE is insufficient. A defense-in-depth approach is required to prevent systemic exposure[1][5].

Protection CategoryRecommended EquipmentScientific Rationale (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Nitrile provides dexterity, but reactive α -chloro compounds can permeate thin nitrile over time. Butyl rubber provides a superior, validated barrier against polar organic electrophiles.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1/EN166) + Full face shield.The compound can cause severe corneal alkylation and irreversible eye damage upon contact. A face shield prevents micro-droplet exposure during dissolution[2][3].
Body Protection Tychem® QC disposable suit or heavy-duty impermeable lab coat over standard cotton.Prevents aerosolized dust or micro-spills from settling on porous cotton clothing, which would trap the alkylating agent against the skin and accelerate absorption[1].
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR (if handling powder outside a closed system).Prevents inhalation of airborne particulates that cause severe respiratory tract irritation, dyspnea, and systemic sensitization[3][6].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. We do not just "handle with care"; we engineer the exposure risk out of the process by minimizing powder transfer and verifying containment.

Step-by-Step Handling Methodology:

  • Environmental Control: All weighing and transfer operations MUST be conducted within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm[3].

  • Static Elimination: α -chloroamides are often crystalline powders that carry static charge[4][6]. Use an anti-static zero-ionizer during weighing to prevent the aerosolization and scattering of the toxic powder.

  • In-Vial Dissolution (Closed-System Transfer): Do not transfer dry powder between vessels. Weigh the solid directly into the reaction vial. Inject the target solvent (e.g., anhydrous DMF or DMSO) directly into the weighing vial through a septum to dissolve the compound before transferring the liquid to the main reaction vessel.

  • Secondary Containment: Always place the primary reaction vessel inside a secondary spill tray lined with absorbent, chemical-resistant bench paper to localize any accidental breach.

OperationalWorkflow S1 1. PPE Verification (Double Glove, Shield) S2 2. Fume Hood Setup (Static Ionizer On) S1->S2 S3 3. In-Vial Dissolution (Avoid Powder Transfer) S2->S3 S4 4. Closed-System Reaction S3->S4 S5 5. Thiosulfate Quench (Decontamination) S4->S5

Caption: Step-by-step operational workflow for mitigating exposure to reactive α -chloroamides.

Decontamination and Disposal Plan

Because 2-chloro-N-(3-hydroxypropyl)propanamide is an active electrophile, it must be chemically quenched (deactivated) prior to disposal to protect downstream waste handlers and the environment[4][5]. This protocol relies on a self-validating chemical conversion.

Step-by-Step Quenching Methodology:

  • Preparation of Quench Solution: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) or a 1 M solution of Sodium Hydroxide (NaOH).

    • Causality: Thiosulfate is a strong, odorless nucleophile that will rapidly displace the α -chloride via an SN​2 mechanism, converting the toxic alkylating agent into a benign, water-soluble Bunte salt.

  • Quenching the Reaction: Slowly add the quench solution to the reaction waste or contaminated glassware. Stir vigorously at room temperature for at least 2 to 4 hours to ensure complete consumption of the alkylating agent.

  • System Validation (Verification): Spot the quenched mixture on a TLC plate or run a rapid LC-MS to verify the complete disappearance of the 2-chloro-N-(3-hydroxypropyl)propanamide mass/spot. This step validates that the hazard has been successfully destroyed.

  • Disposal: Once verified, the resulting mixture can be safely transferred to standard aqueous or mixed organic hazardous waste streams, labeled appropriately as "Quenched Amide Waste"[2][3].

Emergency Response Procedures

In the event of a protocol breach, immediate action is required to minimize biological alkylation:

  • Skin Contact: Immediately remove contaminated clothing. Do NOT wash with organic solvents (e.g., ethanol or acetone), as these will act as penetration enhancers and drive the chemical deeper into the dermis. Flush with copious amounts of water and mild soap for at least 15 minutes[1][3]. Seek immediate medical attention.

  • Eye Contact: Flush immediately at the eyewash station for 15-20 minutes, forcibly holding the eyelids open to prevent corneal burns. This is a strict medical emergency[2][3].

  • Inhalation: Remove the victim to fresh air immediately. If dyspnea (labored breathing) occurs, administer oxygen and seek emergency medical aid[1].

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Chloroacetamide, 98%." Retrieved from:[Link]

Sources

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Retrosynthesis Analysis

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